Maytansinoid B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C36H51ClN4O10 |
|---|---|
Poids moléculaire |
735.3 g/mol |
Nom IUPAC |
[(1S,2R,3S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methylamino)propanoyl]amino]propanoate |
InChI |
InChI=1S/C36H51ClN4O10/c1-20-11-10-12-27(48-9)36(46)19-26(49-34(45)39-36)21(2)32-35(4,51-32)28(50-33(44)22(3)40(6)29(42)13-14-38-5)18-30(43)41(7)24-16-23(15-20)17-25(47-8)31(24)37/h10-12,16-17,21-22,26-28,32,38,46H,13-15,18-19H2,1-9H3,(H,39,45)/b12-10-,20-11-/t21-,22+,26+,27-,28+,32+,35?,36+/m1/s1 |
Clé InChI |
RHTUVJPQKKNTNZ-VZNZHYAHSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H](C4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCNC)C)\C)OC)(NC(=O)O2)O |
SMILES canonique |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCNC)C)C)OC)(NC(=O)O2)O |
Origine du produit |
United States |
Foundational & Exploratory
The Discovery and Isolation of Maytansinoids: A Technical Guide
This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, detailing the foundational discovery and isolation of maytansinoids, a class of potent antimitotic agents. While the specific nomenclature "Maytansinoid B" is not prevalent in seminal literature, this guide will focus on the pioneering work on the parent compound, maytansine, and the subsequent development of key derivatives such as DM1, which are central to the advancement of antibody-drug conjugates (ADCs).
Introduction to Maytansinoids
Maytansinoids are a family of ansa macrolides first isolated in the 1970s from the East African shrub Maytenus serrata (formerly Maytenus ovatus).[1][2][3] These natural products exhibited significant cytotoxic activity, leading to their investigation as potential anticancer agents. Maytansine and its analogs function by inhibiting microtubule polymerization, a critical process for cell division, ultimately inducing apoptosis in cancer cells.[1][] Despite their potent in vitro activity, early clinical trials with free maytansinoids were hampered by systemic toxicity.[1] This challenge paved the way for their use as payloads in ADCs, which selectively deliver the cytotoxic agent to tumor cells, thereby enhancing the therapeutic window.
Discovery and Isolation of Maytansine from Maytenus serrata
The initial discovery of maytansine involved the screening of plant extracts for antitumor activity. The following sections detail the typical experimental protocols for the extraction and purification of maytansine from its natural source.
Experimental Protocol: Extraction and Initial Purification
A general workflow for the extraction and isolation of maytansine from plant material is outlined below. This process involves solvent extraction followed by a series of chromatographic separations.
Methodology:
-
Extraction: Dried and ground plant material from Maytenus serrata is exhaustively extracted with a polar solvent such as ethanol or methanol at room temperature.
-
Concentration: The resulting alcoholic extract is concentrated under reduced pressure to yield a crude residue.
-
Solvent Partitioning: The crude extract is then partitioned between an aqueous phase and an immiscible organic solvent, such as chloroform or ethyl acetate, to separate compounds based on their polarity. The maytansinoids typically partition into the organic layer.
-
Chromatography: The organic phase is concentrated and subjected to multiple rounds of chromatography. Initial separation is often performed on a silica gel column, with fractions eluted using a gradient of solvents with increasing polarity.
-
Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing maytansine.
-
Purification and Crystallization: Fractions rich in maytansine are combined, concentrated, and further purified by techniques such as preparative high-performance liquid chromatography (HPLC). The purified maytansine is then crystallized from an appropriate solvent system to yield the final product.
Quantitative Data
The yield of maytansine from natural sources is typically low. The following table summarizes representative data from historical isolation studies.
| Parameter | Value | Reference |
| Plant Material | Maytenus serrata | Kupchan et al. (1972) |
| Initial Yield (crude extract) | 5-10% of dry plant weight | Estimated |
| Final Yield (pure maytansine) | ~0.002% of dry plant weight | Estimated |
| Purity | >98% | Estimated |
Synthesis of Maytansinoid Derivatives for ADCs
The limited supply from natural sources and the need for derivatives with specific functionalities for antibody conjugation led to the development of synthetic and semi-synthetic routes to maytansinoids. A key derivative is DM1, a thiol-containing maytansinoid that can be readily linked to antibodies.
Experimental Protocol: Semi-synthesis of DM1
The following protocol describes a common method for the semi-synthesis of DM1 from a precursor maytansinoid.
Methodology:
-
Reaction Setup: A solution of N2'-deacetyl-N2'-(3-methyldithio-1-oxopropyl)-maytansine in a mixture of ethyl acetate and methanol is stirred under an inert atmosphere (e.g., argon).[5]
-
Reduction: A solution of dithiothreitol (DTT) in a phosphate buffer (pH 7.5) containing EDTA is added to the reaction mixture.[5] The reaction progress is monitored by HPLC until completion (typically a few hours).[5]
-
Workup and Extraction: The reaction mixture is treated with a phosphate buffer at a lower pH (e.g., 6.0) and extracted multiple times with ethyl acetate.[5]
-
Drying and Concentration: The combined organic layers are washed with brine, dried over sodium sulfate, and the solvent is removed by evaporation to yield the crude thiol-containing maytansinoid (DM1).[5]
-
Purification: The crude product is purified by preparative HPLC to yield the final, highly pure DM1.[5]
Quantitative Data for DM1 Synthesis
The following table presents typical quantitative data for the semi-synthesis of DM1.
| Parameter | Value | Reference |
| Starting Material | N2'-deacetyl-N2'-(3-methyldithio-1-oxopropyl)-maytansine | [5] |
| Yield | 76% | [5] |
| Purity | >95% (by HPLC) | [5] |
| Molecular Formula | C₃₅H₄₈ClN₃O₁₀S | [5] |
| Molecular Weight | 738.28 g/mol | [5] |
Characterization of Maytansinoids
A combination of spectroscopic and spectrometric techniques is employed to characterize the structure and purity of maytansinoids.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the maytansinoid and its derivatives.[6][7][8] High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed chemical structure of the molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of maytansinoid preparations and for monitoring the progress of synthetic reactions.[5]
The following table summarizes key characterization data for a thiol-containing maytansinoid.
| Technique | Parameter | Value | Reference |
| HRMS | [M+H]⁺ | Calculated: 738.2827, Found: 738.2820 | [5] |
| Optical Rotation | [α]²⁵D | -113.2° (c = 0.306, CHCl₃) | [5] |
| UV Spectroscopy | ε₂₈₀ₙₘ | 5422 M⁻¹cm⁻¹ (in methanol) | [5] |
| UV Spectroscopy | ε₂₅₂ₙₘ | 25800 M⁻¹cm⁻¹ (in methanol) | [5] |
Conclusion
The discovery of maytansine from Maytenus serrata marked the beginning of a new chapter in the development of microtubule-targeting anticancer agents. While the initial promise of maytansinoids as standalone therapies was limited by their toxicity, their potent cytotoxicity has been successfully harnessed through their incorporation into ADCs. The semi-synthesis of derivatives like DM1 has been crucial for the advancement of this technology. The detailed experimental protocols and characterization data presented in this guide provide a valuable resource for researchers in the field of oncology and drug development, facilitating further innovation in the design and application of maytansinoid-based therapeutics.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. Synthesis and Bioactivity of Maytansine_Chemicalbook [m.chemicalbook.com]
- 6. Structural characterization of the maytansinoid–monoclonal antibody immunoconjugate, huN901–DM1, by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Characterization of a Monoclonal Antibody-Maytansinoid Immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural characterization of the maytansinoid-monoclonal antibody immunoconjugate, huN901-DM1, by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Elucidation and Characterization of Maytansinoids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maytansinoids are a class of potent antimitotic agents, originally isolated from the Ethiopian shrub Maytenus serrata.[1] Their high cytotoxicity has made them a focal point in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.[][3] This technical guide provides a comprehensive overview of the structural elucidation and characterization of maytansinoids, with a focus on the methodologies and data interpretation integral to their analysis. While specific data for every maytansinoid derivative, such as Maytansinoid B, is not always publicly available, this paper will present a generalized approach based on the well-characterized members of this class, like maytansine, DM1, and DM4.[][5]
Introduction to Maytansinoids
Maytansinoids are ansamycin macrolactams characterized by a 19-membered ring.[3] Their potent biological activity stems from their ability to inhibit tubulin polymerization by binding to the vinca domain of β-tubulin.[][6] This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells.[7] The cytotoxicity of maytansinoids is remarkably high, with activity observed in the picomolar to nanomolar range across various tumor cell lines.[5][7] However, their systemic toxicity has limited their use as standalone chemotherapeutic agents, leading to their development as payloads in ADCs.[][8]
Structural Elucidation of Maytansinoids
The definitive structure of a maytansinoid is determined through a combination of spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and overall three-dimensional shape.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like maytansinoids. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to piece together the complex structure.
Experimental Protocol: NMR Analysis of a Maytansinoid
-
Sample Preparation: Dissolve 5-10 mg of the purified maytansinoid in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent is critical to ensure good solubility and minimize signal overlap with the analyte.
-
¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum to identify the different types of protons and their chemical environments. Key regions include the aromatic protons, olefinic protons, methoxy groups, and the protons on the macrocyclic ring and the ester side chain.
-
¹³C NMR Spectroscopy: Obtain a one-dimensional carbon NMR spectrum to determine the number of unique carbon atoms and their functionalities (e.g., carbonyls, aromatic carbons, aliphatic carbons).
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the relative stereochemistry and conformation of the molecule.
-
-
Data Analysis: Integrate the data from all NMR experiments to assemble the final structure, including the assignment of all proton and carbon signals and the determination of the relative stereochemistry.
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and elemental composition of maytansinoids. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides highly accurate mass measurements.
Experimental Protocol: LC-MS Analysis of a Maytansinoid
-
Sample Preparation: Prepare a dilute solution of the maytansinoid in a solvent compatible with reverse-phase chromatography (e.g., acetonitrile/water with 0.1% formic acid).
-
Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of increasing organic solvent to separate the maytansinoid from any impurities.
-
Mass Spectrometry:
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode to generate protonated molecular ions [M+H]⁺.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument to obtain an accurate mass measurement.
-
Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry by isolating the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable structural information about the different moieties within the molecule.
-
-
Data Analysis: Determine the elemental formula from the accurate mass measurement. Analyze the fragmentation pattern to confirm the presence of key structural features of the maytansinoid core and its side chains.
Physicochemical Characterization
Physicochemical Properties
The physicochemical properties of maytansinoids are critical for their formulation and delivery, especially in the context of ADCs.
| Property | Typical Value/Characteristic | Significance |
| Molecular Formula | Varies by derivative (e.g., this compound: C₃₆H₅₁ClN₄O₁₀)[] | Defines the elemental composition and molecular weight. |
| Molecular Weight | ~700-800 g/mol (e.g., this compound: 735.27 g/mol ) | Influences diffusion and transport properties. |
| Solubility | Generally soluble in organic solvents like DMSO, ethanol, and ethyl acetate. Limited aqueous solubility.[7] | Affects formulation for in vitro and in vivo studies. |
| LogP | Varies; influences hydrophobicity. For example, MCC-maytansinoid has a calculated AlogP of 3.76.[10] | Impacts cell permeability and potential for aggregation in ADCs. |
Purity and Stability
Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) with UV detection, while stability can be evaluated under various stress conditions (e.g., temperature, pH).
Biological Characterization
In Vitro Cytotoxicity
The biological activity of maytansinoids is primarily defined by their cytotoxicity against cancer cell lines.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo®)
-
Cell Culture: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the maytansinoid for a specified period (e.g., 72-96 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent and incubate. Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add the reagent to measure ATP levels, which correlate with cell viability, via luminescence.
-
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the maytansinoid concentration. Calculate the IC₅₀ value, which is the concentration required to inhibit cell growth by 50%.
Mechanism of Action Studies
The mechanism of action of maytansinoids can be confirmed through cell-based assays.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cancer cells with the maytansinoid at a concentration around its IC₅₀ value for 24-48 hours.
-
Cell Staining: Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye such as propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Data Analysis: An accumulation of cells in the G2/M phase is indicative of the antimitotic activity of the maytansinoid.
Visualization of Key Processes
The following diagrams illustrate the logical workflow for structural elucidation and the signaling pathway affected by maytansinoids.
Caption: Workflow for Maytansinoid Elucidation and Characterization.
Caption: Maytansinoid Mechanism of Action Signaling Pathway.
Conclusion
The structural elucidation and characterization of maytansinoids are critical for their development as ADC payloads. A combination of advanced spectroscopic and biological techniques is necessary to fully understand their structure-activity relationships. While this guide provides a general framework, the specific experimental details may need to be optimized for each new maytansinoid derivative. The continued exploration of this potent class of molecules holds great promise for the future of targeted cancer therapy.
References
- 1. ashpublications.org [ashpublications.org]
- 3. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 6. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adcreview.com [adcreview.com]
- 10. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates [explorationpub.com]
An In-depth Technical Guide to the Mechanism of Action of Maytansinoids in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the molecular mechanism by which maytansinoids, a class of potent antimitotic agents, exert their cytotoxic effects on cancer cells. It details the interaction with their primary molecular target, the subsequent cellular consequences, and the signaling pathways leading to apoptosis. This guide also includes quantitative data from various studies and detailed protocols for key experimental assays.
Core Mechanism of Action: Microtubule Disruption
Maytansinoids, including Maytansinoid B, are highly potent cytotoxic agents that primarily function by targeting tubulin, the fundamental protein subunit of microtubules.[1][2] Microtubules are critical components of the cytoskeleton, playing essential roles in cell division, structure, and intracellular transport.[1] The anticancer properties of maytansinoids stem from their ability to disrupt microtubule function, leading to cell cycle arrest and programmed cell death.[1][]
The mechanism involves the following key steps:
-
Binding to Tubulin: Maytansinoids bind to tubulin at or near the vinca alkaloid binding site on the β-subunit.[][4][5] This binding is characterized by a high affinity. For instance, maytansine and its derivative S-methyl DM1 bind to soluble tubulin with similar dissociation constants (K D).[6]
-
Inhibition of Polymerization: At higher concentrations, maytansinoids inhibit the assembly of tubulin heterodimers into microtubules.[4][7] This leads to a net depolymerization of the microtubule network.[8]
-
Suppression of Microtubule Dynamics: At lower, sub-nanomolar concentrations, which are more clinically relevant, maytansinoids exert their potent antimitotic effects by suppressing microtubule dynamic instability.[5][8][9] This "poisoning" of the microtubule ends involves binding to a small number of high-affinity sites at the tips of the microtubules, which is about 20 times stronger than their affinity for free tubulin.[5][6] This suppression prevents the normal growing and shortening phases of microtubules, which are essential for the proper formation and function of the mitotic spindle.[8][9]
Cellular Consequences and Signaling Pathways
The disruption of microtubule dynamics triggers a cascade of cellular events, culminating in cell death.
Mitotic Arrest
By interfering with the function of the mitotic spindle, maytansinoids activate the spindle assembly checkpoint.[1] This prevents the cell from progressing from metaphase to anaphase, leading to a prolonged arrest in the G2/M phase of the cell cycle.[10][11] This mitotic arrest is a direct consequence of the formation of abnormal mitotic spindles and the failure of chromosomes to align correctly at the metaphase plate.[8]
Induction of Apoptosis
Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[1] This process is mediated by several interconnected signaling pathways:
-
Caspase Activation: Maytansinoid-induced microtubule disruption activates caspase cascades, which are central executioners of apoptosis.[1]
-
Mitochondrial Pathway: The destabilization of microtubules can lead to the permeabilization of the mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm.[1] Cytochrome c then participates in the formation of the apoptosome, leading to the activation of caspase-9 and the downstream executioner caspases.
-
p53-Mediated Pathway: Studies with maytansinoid analogs have shown that treatment can lead to apoptosis through a p53-mediated pathway, further linking the mitotic checkpoint to programmed cell death.[1]
Quantitative Data Summary
The potency of maytansinoids has been quantified across numerous cancer cell lines and biochemical assays.
Table 1: Cytotoxicity (IC50) of Maytansinoids in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Citation |
|---|---|---|---|---|
| This compound | Various tumor cell lines | e.g., Lymphoma | 10-90 pM | [12] |
| Ansamitocin P3 | MCF-7 | Breast Cancer | 20 ± 2 pM | [13] |
| Maytansine | MCF-7 | Breast Cancer | 710 pM | [13] |
| Maytansine | BT474 | Breast Cancer | 0.42 nM | [14] |
| Maytansine | BJAB | B-cell Lymphoma | 0.27 nM | [14] |
| Maytansine | HCT-15 | Colon Carcinoma | 1.1 ± 0.2 nM | [10] |
| Maytansine | UO-31 | Renal Carcinoma | 0.4 ± 0.1 nM |[10] |
Table 2: Biochemical Inhibition of Tubulin Polymerization
| Compound | Assay Condition | IC50 (Polymerization) | Citation |
|---|---|---|---|
| Maytansine | Microtubule protein (3 mg/mL) | 1 ± 0.02 µM | [7] |
| S-methyl DM1 | Microtubule protein (3 mg/mL) | 4 ± 0.1 µM | [7] |
| S-methyl DM4 | Microtubule protein (3 mg/mL) | 1.7 ± 0.4 µM |[7] |
Table 3: Binding Affinity to Tubulin
| Compound | Parameter | Value | Citation |
|---|---|---|---|
| Maytansine | K D (to soluble tubulin) | 0.86 ± 0.2 µM | [6][7] |
| S-methyl DM1 | K D (to soluble tubulin) | 0.93 ± 0.2 µM | [6][7] |
| S-methyl DM1 | K D (to microtubule ends) | 0.1 ± 0.05 µM |[6][15] |
Table 4: Cell Cycle Arrest Induced by Maytansinoids
| Cell Line | Treatment | Effect | Citation |
|---|---|---|---|
| COLO 205 | Anti-CanAg–SMCC–DM1 | G2/M increase from 15% to 37% | [10] |
| COLO 205 | Anti-CanAg–PEG4Mal–DM1 | G2/M increase from 15% to 67% | [10] |
| MCF-7 | S-methyl DM1 | Half-maximal mitotic arrest (IC50) at 0.4 nM |[15] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of maytansinoids.
Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the direct effect of a compound on the in vitro assembly of purified tubulin into microtubules. Polymerization increases the turbidity of the solution, which can be measured by light scattering at 340 nm.[16][17]
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized, high-purity tubulin protein (e.g., bovine brain tubulin) on ice in an appropriate buffer (e.g., General Tubulin Buffer: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) to a final concentration of 2-3 mg/mL.[16][18]
-
Supplement the buffer with 1 mM GTP and, optionally, 10% glycerol to enhance polymerization.[16][18] Keep the tubulin polymerization mix on ice.
-
Prepare stock solutions of the test maytansinoid and control compounds (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer) in a suitable solvent (e.g., DMSO) and make serial dilutions in polymerization buffer.[16]
-
-
Assay Procedure:
-
Pre-warm a 96-well microplate to 37°C.[16]
-
Add a small volume (e.g., 10 µL) of the 10x compound dilutions (or vehicle control) to the appropriate wells.[17]
-
To initiate the reaction, add the cold tubulin polymerization mix (e.g., 90 µL) to each well.[17]
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.[16]
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 60 seconds for a period of 60 minutes.[17]
-
-
Data Analysis:
-
Plot absorbance vs. time to generate polymerization curves.
-
Determine the Vmax (maximum rate of polymerization) and the final steady-state absorbance.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value for polymerization inhibition.
-
Cell Cycle Analysis by Flow Cytometry
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.[19]
Methodology:
-
Cell Culture and Treatment:
-
Plate cancer cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of the maytansinoid (and a vehicle control) for a specified time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells. Centrifuge at 500 x g for 5-10 minutes.[20]
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 70% cold ethanol, adding it dropwise while vortexing to prevent clumping.[20] Incubate on ice for at least 30 minutes or store at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a nucleic acid staining solution containing a DNA intercalating dye (e.g., Propidium Iodide, PI) and RNase A (to prevent staining of double-stranded RNA).[19][20]
-
Incubate in the dark at room temperature for 30 minutes.[20]
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, exciting the PI and collecting the fluorescence emission on a linear scale.[21]
-
Generate a DNA content frequency histogram.
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G2/M peak indicates cell cycle arrest.
-
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[22]
Methodology:
-
Cell Culture and Treatment:
-
Culture and treat cells with the maytansinoid as described for the cell cycle analysis.
-
-
Cell Harvesting:
-
Staining:
-
Resuspend the cell pellet in 1x Annexin V Binding Buffer.
-
Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI).[22]
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells promptly by flow cytometry.
-
Data is typically displayed on a two-color dot plot:
-
Annexin V- / PI-: Live cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells.
-
-
Quantify the percentage of cells in each quadrant to determine the level of apoptosis induction.
-
Conclusion
The mechanism of action of this compound and related compounds in cancer cells is a well-defined, multi-step process initiated by the high-affinity binding to tubulin. This interaction potently suppresses microtubule dynamics, leading to a cascade of events including the disruption of the mitotic spindle, G2/M cell cycle arrest, and the induction of apoptosis through intrinsic and p53-mediated pathways. Their sub-nanomolar cytotoxicity makes them exceptionally powerful anticancer agents.[1][23] The severe systemic toxicity that hindered their early clinical use has been largely overcome by their incorporation as payloads in antibody-drug conjugates (ADCs), which enable targeted delivery to cancer cells, thereby reviving significant interest in this class of compounds for cancer therapy.[4][24]
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maytansinoid-antibody conjugates induce mitotic arrest by suppressing microtubule dynamic instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Affinity Accumulation of a Maytansinoid in Cells via Weak Tubulin Interaction | PLOS One [journals.plos.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Maytansine-bearing antibody-drug conjugates induce in vitro hallmarks of immunogenic cell death selectively in antigen-positive target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 17. benchchem.com [benchchem.com]
- 18. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 21. cancer.wisc.edu [cancer.wisc.edu]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. books.rsc.org [books.rsc.org]
- 24. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
An In-depth Technical Guide to Early Preclinical Studies of Maytansinoid B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core preclinical evaluation of Maytansinoid B, a potent microtubule-targeting agent, and its derivatives, primarily in the context of Antibody-Drug Conjugates (ADCs). This document details the mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and outlines the experimental protocols used in these evaluations.
Core Concepts: Mechanism of Action
This compound, a derivative of maytansine, exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.[1] The primary mechanism involves the inhibition of tubulin polymerization, leading to a cascade of events culminating in apoptotic cell death.[1]
Maytansinoids bind to the vinca domain of β-tubulin, preventing the assembly of microtubules.[1][2] This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, activating the spindle assembly checkpoint and ultimately inducing apoptosis.[1][3][4] Due to their high cytotoxicity, maytansinoids like DM1 and DM4 (derivatives of maytansine) are potent payloads for ADCs, which provide targeted delivery to cancer cells, thereby minimizing systemic toxicity.[1][5][6] The ADC-antigen complex is internalized, and the maytansinoid payload is released within the cancer cell to exert its cytotoxic effect.[1][7][8]
dot
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from early preclinical studies of various maytansinoid-based ADCs. These studies highlight the potent in vitro cytotoxicity and significant in vivo anti-tumor efficacy.
Table 1: In Vitro Cytotoxicity of Maytansinoid ADCs
| ADC | Cell Line | Target Antigen | IC50 (nM) | Reference(s) |
| STRO-001 | NHL Cell Lines | CD74 | Nanomolar to Sub-nanomolar | [1] |
| MF-TTZ-MMAE | BT-474 | HER2 | 1 | [9] |
| huN901-DM1 | CD56+ MM cells | CD56 | Potent and selective | [10][11] |
| huC242-SPDB-DM4 | COLO 205 | CanAg | 1.3 x 10⁻² | [12] |
| Ansamitocin P3 | HeLa, MV-4-11, MCF-7 | N/A | 0.12 - 11 | [2] |
| Mertansine | Human Hepatocytes | N/A | 32.1 - 856.7 (mRNA suppression) | [2] |
Table 2: In Vivo Efficacy of Maytansinoid ADCs in Xenograft Models
| ADC | Tumor Model (Cell Line) | Dosing Regimen | Outcome | Reference(s) |
| STRO-001 | DLBCL (SU-DHL-6, U2932) | 5 mg/kg | Tumor regression | [1] |
| STRO-001 | DLBCL (SU-DHL-6, U2932) | 10 mg/kg | Maximal activity and complete cures | [1] |
| huN901-DM1 | Multiple Myeloma (OPM2) | Not specified | Inhibition of tumor growth, increased survival | [10][11] |
| huC242-SPDB-DM4 | Colon Cancer Xenografts | Not specified | Superior efficacy compared to other linker variants | [12][13] |
| MF-BTX-MMAE | CD30+ Lymphoma | 0.5 mg/kg (single dose) | 40% complete regression | [9] |
| MF-BTX-MMAE | CD30+ Lymphoma | 1 mg/kg (single dose) | 100% complete regression | [9] |
Table 3: Preclinical Pharmacokinetic and Toxicology Overview
| Compound/ADC | Animal Model | Key Findings | Reference(s) |
| Maytansine | Dogs and Monkeys | Dose-limiting toxicities included gastrointestinal and neurological effects. Hematologic depression and increased SGOT levels were observed. | [14] |
| chKTI-DM21 | Cynomolgus Monkeys | Well-tolerated at 11 and 22 mg/kg. Transient increases in ALT and AST without histopathological correlates. | [15] |
| High DAR ADCs | Mice | ADCs with high Drug-to-Antibody Ratios (DAR ~9-10) showed rapid clearance and increased liver accumulation. | [3] |
| T-DM1 | Rats | Extensive distribution to highly perfused tissues like the liver, lung, and kidney. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline typical experimental protocols for key assays.
In Vitro Cytotoxicity Assay (MTT/XTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of maytansinoid ADCs on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a maytansinoid ADC.
Materials:
-
Target cancer cell lines (Antigen-positive and Antigen-negative)
-
Complete cell culture medium
-
Maytansinoid ADC, unconjugated antibody, and free maytansinoid drug
-
96-well or 384-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well or 384-well plate at a predetermined optimal density and allow them to adhere overnight.[16][17][18]
-
Compound Treatment: Prepare serial dilutions of the maytansinoid ADC, unconjugated antibody, and free drug. Add the compounds to the respective wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period of 48 to 144 hours at 37°C in a 5% CO₂ incubator.[18]
-
MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 1-4 hours.[17]
-
Formazan Solubilization: If using MTT, add a solubilization solution to dissolve the formazan crystals.[19]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the drug concentration and determine the IC50 value using a sigmoidal dose-response curve.[18]
dot
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of maytansinoid ADCs in a mouse xenograft model.
Objective: To assess the in vivo anti-tumor activity of a maytansinoid ADC.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Human tumor cell line of interest
-
Matrigel (optional)
-
Maytansinoid ADC and vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (often mixed with Matrigel) into the flank of the mice.[20]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.[9]
-
Treatment Administration: Administer the maytansinoid ADC (e.g., intravenously) and vehicle control according to the predetermined dosing schedule.
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers and calculate the tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. Euthanize the animals at the endpoint and excise the tumors for further analysis if required.
-
Data Analysis: Plot the mean tumor volume over time for each group. Analyze the data for statistically significant differences in tumor growth inhibition between the treatment and control groups.
dot
Conclusion
Early preclinical studies of this compound and its derivatives have consistently demonstrated their potent anti-cancer activity, particularly when delivered as targeted ADCs. The mechanism of action, centered on microtubule disruption, leads to effective cell cycle arrest and apoptosis in tumor cells. The quantitative data from in vitro and in vivo studies underscore the promise of this class of compounds. The detailed experimental protocols provided in this guide serve as a foundational resource for researchers in the field of oncology drug development, facilitating the design and execution of further preclinical evaluations. Continued research focusing on optimizing linker chemistry, drug-to-antibody ratios, and understanding resistance mechanisms will be crucial for the successful clinical translation of next-generation maytansinoid-based therapies.
References
- 1. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatotoxicity with antibody maytansinoid conjugates: A review of preclinical and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In vitro and in vivo activity of the maytansinoid immunoconjugate huN901-N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine against CD56+ multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Preclinical Toxicologic Evaluation of Maytansine NSC-153858 in Dogs and Monkeys. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vitro cytotoxicity assay [bio-protocol.org]
- 17. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Differences Between Maytansine and Maytansinoid B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the structural distinctions between the parent compound, maytansine, and a representative derivative, Maytansinoid B. It includes a comparative analysis of their chemical structures, a summary of available quantitative biological data, a representative experimental protocol for the synthesis of maytansinoids, and visualizations to illustrate key concepts.
Core Structural Differences
Maytansine and its derivatives, collectively known as maytansinoids, are potent microtubule-targeting agents. The primary structural difference between maytansine and its various analogues, including this compound, lies in the ester side chain at the C3 position of the ansa macrolide core. This position is a critical determinant of the molecule's biological activity and provides a site for chemical modification to enable conjugation to targeting moieties, such as antibodies in antibody-drug conjugates (ADCs).
Maytansine: The C3 position of maytansine is esterified with N-acetyl-N-methyl-L-alanine. This specific side chain is crucial for its potent cytotoxic activity.
This compound: In this compound, the N-acetyl group of the C3 ester side chain is replaced with a more complex moiety that facilitates conjugation to other molecules. Based on its molecular formula (C36H51ClN4O10) and the common strategies for creating linker-compatible maytansinoids, this modification introduces additional atoms to allow for the attachment of a linker, a key component in the construction of ADCs. While the exact, publicly disclosed structure of the this compound side chain can vary, it is designed to present a reactive group for conjugation without significantly compromising the molecule's core cytotoxic activity.
Below is a diagram illustrating the structural relationship and the key point of modification.
Comparative Quantitative Data
| Compound | Cell Line(s) | IC50/EC50 | Reference |
| Maytansine | BT474 | 0.42 nM | [1] |
| Maytansine | BJAB | 0.27 nM | [1] |
| Maytansinoids (general) | Various tumor cell lines | 10-90 pM | [2] |
Mechanism of Action: A Shared Pathway
Both maytansine and this compound exert their cytotoxic effects through the same fundamental mechanism: the inhibition of microtubule polymerization. This disruption of the cellular cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.
The following diagram illustrates the signaling pathway:
Experimental Protocols: Synthesis of Maytansinoids
The synthesis of maytansinoids like this compound typically involves the esterification of maytansinol, the C3-deacylated precursor of maytansine, with a desired side chain. The following is a representative protocol for the synthesis of a thiol-containing maytansinoid (DM1), which is structurally analogous to the precursors of many conjugated maytansinoids.
Objective: To synthesize N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine (DM1).
Materials:
-
N2'-deacetyl-N2'-(3-methyldithio-1-oxopropyl)-maytansine
-
Ethyl acetate
-
Methanol
-
Dithiothreitol (DTT)
-
0.05 M Potassium phosphate buffer (pH 7.5) containing 2 mM EDTA
-
0.2 M Potassium phosphate buffer (pH 6.0) containing 2 mM EDTA
-
Brine
-
Sodium sulfate
-
HPLC grade hexanes, 2-propanol, and ethyl acetate
Procedure:
-
A solution of N2'-deacetyl-N2'-(3-methyldithio-1-oxopropyl)-maytansine (2.5 mmol) in a mixture of ethyl acetate (140 mL) and methanol (210 mL) is stirred at room temperature under an argon atmosphere.
-
A solution of dithiothreitol (6.2 mmol) in 0.05 M potassium phosphate buffer (140 mL, pH 7.5) containing 2 mM EDTA is added to the maytansinoid solution.
-
The reaction progress is monitored by HPLC until completion (approximately 3 hours).
-
The reaction mixture is treated with 0.2 M potassium phosphate buffer (250 mL, pH 6.0) containing 2 mM EDTA.
-
The mixture is extracted with ethyl acetate (3 x 600 mL).
-
The combined organic layers are washed with brine (100 mL) and dried over sodium sulfate.
-
The solvent is evaporated to yield the crude thiol-containing maytansinoid.
-
The crude product is purified by preparative HPLC using a cyano column equilibrated with a mixture of hexanes/2-propanol/ethyl acetate (78.0:5.5:16.5, v/v/v) at a flow rate of 150 mL/min.
-
Fractions containing the desired product are collected and the solvent is evaporated to yield the final product as a white solid.[3]
The following diagram outlines the general workflow for maytansinoid synthesis and conjugation.
Conclusion
The primary structural difference between maytansine and this compound is the nature of the C3 ester side chain. While maytansine possesses a simple N-acetyl-N-methyl-L-alanine group, this compound features a modified side chain designed for conjugation, typically for the development of antibody-drug conjugates. This modification is critical for the targeted delivery of the potent cytotoxic payload to cancer cells, thereby enhancing the therapeutic window. The fundamental mechanism of action, inhibition of microtubule polymerization, remains the same for both compounds. The synthesis of such modified maytansinoids is a key step in the production of next-generation targeted cancer therapies.
References
Maytansinoid B as a Payload for Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a transformative class of targeted cancer therapeutics, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. The efficacy of an ADC is critically dependent on the synergy between its three core components: a monoclonal antibody (mAb) that targets a tumor-associated antigen, a stable linker, and a potent cytotoxic payload. Maytansinoids, a class of microtubule-targeting agents, have emerged as highly effective payloads for ADCs due to their picomolar-range cytotoxicity.[1][2] This technical guide provides an in-depth overview of Maytansinoid B, a potent maytansinoid derivative, and its application as a payload in the development of next-generation ADCs.
Maytansinoids were first isolated from the African shrub Maytenus ovatus and demonstrated potent antitumor activity.[3] However, their clinical development as standalone chemotherapeutic agents was hampered by a narrow therapeutic window and significant systemic toxicity.[2] The advent of ADC technology has revitalized interest in maytansinoids, allowing for their targeted delivery to cancer cells, thereby significantly widening their therapeutic index. This compound is a synthetic derivative of maytansine designed for conjugation to antibodies.
Mechanism of Action
Maytansinoids, including this compound, exert their cytotoxic effect by inhibiting the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[1] By binding to tubulin at or near the vinca alkaloid binding site, maytansinoids disrupt microtubule dynamics, leading to a halt in the cell cycle at the G2/M phase and subsequent induction of apoptosis.[1] This targeted disruption of the cellular machinery is particularly effective against rapidly proliferating cancer cells.
Data Presentation
In Vitro Cytotoxicity
The potency of this compound-containing ADCs is typically evaluated in vitro against a panel of cancer cell lines with varying levels of target antigen expression. The half-maximal inhibitory concentration (IC50) is a key metric for assessing cytotoxicity.
| Cell Line | Cancer Type | Target Antigen | This compound ADC IC50 (pM) | Reference |
| Lymphoma Lines | Lymphoma | CD19 (SAR3419) | 10-90 | [1] |
| KB | Head and Neck | - | sub-nanomolar | [4] |
| HCT-15 | Colon Carcinoma | EpCAM | ~100-1000 | |
| COLO 205 | Colon Carcinoma | EpCAM | ~100-1000 |
Pharmacokinetics
The pharmacokinetic (PK) profile of an ADC is crucial for its efficacy and safety. Key parameters include clearance, volume of distribution, and half-life. The drug-to-antibody ratio (DAR) has been shown to significantly impact the PK of maytansinoid ADCs.
| ADC Analyte | Parameter | Value | Species | Reference |
| Trastuzumab-DM1 | Initial Elimination Half-life | 13.0 days | Human | [5] |
| Trastuzumab-DM1 | Steady-State Volume of Distribution | 10.8 L | Human | [5] |
| Trastuzumab-DM1 | Clearance (monotherapy) | 0.619 L/day | Human | [5] |
| Maytansinoid Conjugates | Clearance | Faster with cleavable linkers | Mouse | [6] |
| Maytansinoid Conjugates | Clearance | Faster with DAR > 6 | Mouse | [7] |
In Vivo Efficacy
The antitumor activity of this compound ADCs is evaluated in preclinical xenograft models, where human tumor cells are implanted into immunocompromised mice.
| Xenograft Model | Cancer Type | ADC Target | Dose | Outcome | Reference |
| HCT-15 | Colon Carcinoma | anti-EpCAM | 680 µg/kg (single dose) | Complete tumor regressions | |
| COLO 205 | Colon Carcinoma | anti-EpCAM | 680 µg/kg (single dose) | Significant tumor growth inhibition | |
| JIMT-1 | Breast Cancer | HER2 | 3 mg/kg | 30% tumor growth inhibition | [8] |
Experimental Protocols
Synthesis of this compound-Antibody Conjugate
This protocol outlines a general method for the conjugation of a thiol-containing maytansinoid derivative to a monoclonal antibody via a maleimide-containing linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).
-
Thiol-containing this compound derivative.
-
Bifunctional linker (e.g., SMCC).
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.5).[9]
-
Quenching reagent (e.g., N-acetyl cysteine).
-
Purification system (e.g., Tangential Flow Filtration (TFF) or size-exclusion chromatography).[9][10]
-
Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, HPLC).
Procedure:
-
Antibody Modification: The mAb is first reacted with the bifunctional linker (e.g., SMCC) to introduce maleimide groups onto the lysine residues of the antibody. This reaction is typically carried out in a buffered solution at a controlled pH.[9]
-
Purification of Modified Antibody: The modified antibody is purified to remove excess linker using techniques like TFF or dialysis.[9]
-
Conjugation: The thiol-containing this compound derivative is then added to the purified, maleimide-activated antibody. The thiol groups on the maytansinoid react with the maleimide groups on the antibody to form a stable thioether bond. The reaction is typically performed at a pH between 6.5 and 7.5.[9]
-
Quenching: The conjugation reaction is stopped by adding a quenching reagent to react with any unreacted maleimide groups.
-
Purification of the ADC: The final ADC product is purified to remove unconjugated maytansinoid, linker, and other reaction byproducts. TFF is a commonly used method for this purification step.[10][11]
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), the percentage of monomeric ADC, and the level of unconjugated payload.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic activity of a this compound ADC.
Materials:
-
Cancer cell line expressing the target antigen.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
This compound ADC.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[12][13]
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the target cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[12]
-
ADC Treatment: Prepare serial dilutions of the this compound ADC in complete culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period of 72 to 96 hours at 37°C in a humidified CO2 incubator.[14]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 1-4 hours.[12]
-
Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Determine the IC50 value by plotting the cell viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Study (Xenograft Model)
This protocol provides a general outline for evaluating the antitumor efficacy of a this compound ADC in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice).
-
Human cancer cell line for implantation.
-
This compound ADC.
-
Vehicle control solution.
-
Calipers for tumor measurement.
-
Animal balance.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of each mouse.[8]
-
Tumor Growth and Randomization: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³). Once the tumors reach the desired size, randomize the mice into different treatment groups (e.g., vehicle control, different doses of the this compound ADC).[8]
-
ADC Administration: Administer the this compound ADC and vehicle control to the respective groups, typically via intravenous injection.
-
Monitoring: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each ADC-treated group compared to the vehicle control group.
Conclusion
This compound is a highly potent cytotoxic agent that holds significant promise as a payload for antibody-drug conjugates. Its mechanism of action, targeting the fundamental process of microtubule assembly, makes it effective against a broad range of cancers. When coupled with a tumor-targeting monoclonal antibody, the therapeutic window of this compound is substantially widened, allowing for the selective eradication of cancer cells while minimizing off-target toxicities. The data presented in this guide demonstrate the picomolar potency and significant in vivo antitumor activity of this compound-containing ADCs. The provided experimental protocols offer a foundational framework for the synthesis, in vitro evaluation, and in vivo testing of these promising therapeutic agents. As our understanding of ADC technology continues to evolve, this compound and other next-generation maytansinoids are poised to play a pivotal role in the future of targeted cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
- 10. imrpress.com [imrpress.com]
- 11. storage.imrpress.com [storage.imrpress.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Biological Evaluation of Maytansinoid-Based Site-Specific Antibody-Drug Conjugate Produced by Fully Chemical Conjugation Approach: AJICAP® - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Potency of Maytansinoid B on Tumor Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro potency of Maytansinoid B and its close structural analog, Ansamitocin P-3, against various tumor cell lines. Maytansinoids are a class of highly potent microtubule-targeting agents that have garnered significant interest in oncology, particularly as cytotoxic payloads for antibody-drug conjugates (ADCs).[1][2] Their mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][3] This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying molecular pathways and experimental workflows.
Data Presentation: In Vitro Potency of Ansamitocin P-3
Ansamitocin P-3, a structural analog of maytansine, demonstrates potent cytotoxic activity against a range of human cancer cell lines, with half-maximal inhibitory concentrations (IC50) in the picomolar range.[4] The following table summarizes the in vitro potency of Ansamitocin P-3 on several well-characterized tumor cell lines.
| Tumor Cell Line | Cancer Type | IC50 (pM) |
| MCF-7 | Breast Adenocarcinoma | 20 ± 3 |
| HeLa | Cervical Carcinoma | 50 ± 0.5 |
| EMT-6/AR1 | Mouse Mammary Tumor (Multi-drug resistant) | 140 ± 17 |
| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 |
| A-549 | Lung Carcinoma | 4 x 10^-1 (ng/mL) |
| HT-29 | Colon Adenocarcinoma | 4 x 10^-1 (ng/mL) |
| HCT-116 | Colon Carcinoma | 81 |
Data for MCF-7, HeLa, EMT-6/AR1, and MDA-MB-231 are from Venghateri et al. (2013).[4] Data for A-549, HT-29, and HCT-116 are from other sources.[5]
Experimental Protocols
The following is a detailed methodology for determining the in vitro potency of maytansinoids, based on the sulforhodamine B (SRB) assay as described by Venghateri et al. (2013).[4]
Cell Culture and Treatment
-
Cell Lines: Human breast adenocarcinoma (MCF-7), human cervical carcinoma (HeLa), and multi-drug resistant mouse mammary tumor (EMT-6/AR1) cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.[4]
-
Seeding: Cells are seeded in 96-well plates at a suitable density to ensure exponential growth throughout the experiment.
-
Drug Preparation: Ansamitocin P-3 is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations (e.g., 1–1000 pM).[4] The final DMSO concentration in the culture wells should be non-toxic to the cells (typically ≤ 0.1%).
-
Incubation: Cells are treated with varying concentrations of the maytansinoid or vehicle control (0.1% DMSO) and incubated for a specified period (e.g., 24 to 48 hours) at 37°C in a humidified atmosphere with 5% CO2.[4]
Sulforhodamine B (SRB) Assay for Cytotoxicity
-
Cell Fixation: After the incubation period, the culture medium is discarded, and the cells are fixed to the plate by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: The plates are washed multiple times with water to remove the TCA and air-dried.
-
Staining: The fixed cells are stained with a 0.4% (w/v) solution of sulforhodamine B in 1% acetic acid for 30 minutes at room temperature.
-
Destaining: The unbound SRB is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized by adding a 10 mM Tris base solution to each well.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell survival is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that causes 50% inhibition of cell proliferation, is determined by plotting the percentage of cell survival against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow for In Vitro Potency Assessment
Caption: Workflow for determining the in vitro potency of this compound.
Signaling Pathway of Maytansinoid-Induced Cell Death
Caption: Mechanism of action of this compound leading to apoptosis.
References
- 1. Maytansinoid Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 2. The response regulator CrsR positively regulates ansamitocin P-3 biosynthesis in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ansamitocin P3 Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to the Maytansinoid B Tubulin Polymerization Inhibition Assay
This guide provides a comprehensive overview of the Maytansinoid B tubulin polymerization inhibition assay for researchers, scientists, and drug development professionals. It details the mechanism of action, experimental protocols, and data analysis, and presents quantitative data for maytansinoids, which are closely related to this compound and share a similar mechanism of action.
Introduction: Maytansinoids as Potent Antimitotic Agents
Maytansinoids are a class of potent microtubule-targeting agents that exhibit significant anti-cancer properties.[1][2] Originally isolated from the Ethiopian shrub Maytenus ovatus, these compounds exert their cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in critical cellular processes such as mitosis and intracellular transport.[1] By disrupting microtubule function, maytansinoids induce cell cycle arrest, leading to apoptosis (programmed cell death).[3] This mechanism of action has made them valuable payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy.[2]
The in vitro tubulin polymerization assay is a fundamental tool for characterizing the activity of microtubule-targeting agents like this compound. This assay directly measures the ability of a compound to inhibit the formation of microtubules from purified tubulin monomers. The data generated from this assay, such as the half-maximal inhibitory concentration (IC50), is crucial for understanding the potency and mechanism of action of these compounds.
Mechanism of Action: Inhibition of Tubulin Polymerization
Maytansinoids, including this compound, bind to tubulin at or near the vinblastine-binding site.[1] This binding event inhibits the assembly of tubulin heterodimers (α- and β-tubulin) into microtubules.[3] The disruption of microtubule dynamics leads to a cascade of cellular events:
-
Suppression of Microtubule Dynamics: Maytansinoids suppress the dynamic instability of microtubules, which is the process of alternating phases of growth and shortening essential for proper mitotic spindle function.[4]
-
Mitotic Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[5]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, ultimately leading to cancer cell death.[5][6]
Experimental Protocols: Tubulin Polymerization Inhibition Assay
This section provides a detailed methodology for a turbidity-based tubulin polymerization inhibition assay, which is a common and reliable method. A fluorescence-based assay is also described as a more sensitive alternative.
Turbidity-Based Assay
This assay measures the increase in light scattering as tubulin monomers polymerize into microtubules.
Materials:
-
Lyophilized tubulin (>99% pure, from bovine brain)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive Control: Paclitaxel (stabilizer) or Colchicine (destabilizer)
-
Vehicle Control: DMSO
-
Pre-chilled 96-well half-area microplates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Experimental Workflow:
Workflow for the turbidity-based tubulin polymerization assay.
Detailed Protocol:
-
Reagent Preparation (on ice):
-
Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.
-
Prepare a 10x working stock of this compound and control compounds by diluting the stock solution in General Tubulin Buffer. A serial dilution is recommended to test a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Prepare the tubulin polymerization mix: For a final tubulin concentration of 3 mg/mL, mix the reconstituted tubulin with GTP (final concentration 1 mM) and glycerol (final concentration 10%). Keep this mix on ice.
-
-
Assay Procedure:
-
Pipette 10 µL of the 10x compound dilutions (this compound, positive control, vehicle control) into the wells of a pre-warmed 96-well plate.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Subtract the initial absorbance reading (time 0) from all subsequent readings for each well to correct for background.
-
Plot the change in absorbance versus time for each concentration.
-
Determine the Vmax (maximum rate of polymerization) and the plateau absorbance (extent of polymerization).
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Fluorescence-Based Assay
This method offers higher sensitivity and is well-suited for high-throughput screening. It utilizes a fluorescent reporter, such as DAPI, which increases in fluorescence upon binding to polymerized microtubules.
Additional Materials:
-
Fluorescent Reporter: DAPI (1 mM stock in DMSO)
-
Black, opaque 96-well microplates
-
Temperature-controlled fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm)
Protocol Modifications:
-
Reagent Preparation: When preparing the tubulin polymerization mix, add DAPI to a final concentration of 10 µM.
-
Assay Procedure: Use a black, opaque 96-well plate.
-
Data Acquisition: Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 60 seconds for 60 minutes at 37°C.
-
Data Analysis: The data analysis is analogous to the turbidity-based assay, using fluorescence intensity instead of absorbance.
Data Presentation: Quantitative Analysis of Maytansinoid Activity
The following tables summarize key quantitative data for maytansine and its derivatives, which serve as a reference for the expected activity of this compound.
| Compound | IC50 for Tubulin Polymerization Inhibition (µM) | Reference |
| Maytansine | 1 ± 0.02 | [5] |
| S-methyl DM1 | 4 ± 0.1 | [5] |
| S-methyl DM4 | 1.7 ± 0.4 | [5] |
| Compound | Dissociation Constant (Kd) for Tubulin Binding (µM) | Reference |
| Maytansine | 0.86 ± 0.23 | [3][5] |
| S-methyl DM1 | 0.93 ± 0.22 | [3][5] |
Signaling Pathway: Maytansinoid-Induced Apoptosis
The inhibition of tubulin polymerization by maytansinoids triggers a signaling cascade that culminates in apoptosis, primarily through the intrinsic pathway.
Maytansinoid-induced intrinsic apoptotic signaling pathway.
Pathway Description:
-
Microtubule Disruption: this compound binds to tubulin, inhibiting its polymerization and leading to the disruption of microtubules.
-
Mitotic Arrest: This disruption leads to a prolonged arrest in the G2/M phase of the cell cycle.
-
Modulation of Bcl-2 Family Proteins: Mitotic arrest leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic proteins like Bax and Bak.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The activation of Bax and Bak leads to the permeabilization of the outer mitochondrial membrane.
-
Cytochrome c Release: This results in the release of cytochrome c from the mitochondria into the cytosol.
-
Apoptosome Formation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.
-
Caspase Activation: The apoptosome activates caspase-9, which in turn activates the executioner caspase, caspase-3.
-
Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[7]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Maytansinoid B Antibody-Drug Conjugate (ADC) Conjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic effects of a small-molecule payload.[1][2] Maytansinoids, such as Maytansine and its derivatives DM1 and DM4, are highly potent anti-mitotic agents that are frequently used as ADC payloads.[3][4] These compounds are derivatives of Maytansine, a natural product originally isolated from the shrub Maytenus ovatus.[3][5] By themselves, maytansinoids are too toxic for systemic administration due to a lack of tumor specificity.[5] However, when conjugated to a tumor-targeting antibody, they can be delivered selectively to cancer cells, thereby increasing the therapeutic window.[]
The mechanism of action for maytansinoids involves the inhibition of tubulin polymerization.[7] They bind to tubulin, disrupting microtubule assembly, which leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis).[][8][9] This document provides a detailed protocol for the conjugation of a thiol-containing maytansinoid derivative (e.g., DM1) to a monoclonal antibody via lysine residues using a non-cleavable SMCC linker.
Principle of Conjugation
The conjugation process described here is a two-step chemical reaction that targets the primary amines of surface-exposed lysine residues on the antibody.[10][11]
-
Antibody Modification (Activation) : The antibody is first reacted with a bifunctional, non-cleavable linker, succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). The N-hydroxysuccinimide (NHS) ester end of the SMCC linker reacts with lysine amines on the antibody to form a stable amide bond.[11]
-
Payload Conjugation : After removing excess SMCC linker, a thiol-containing maytansinoid derivative, such as DM1, is added. The thiol group of the DM1 payload reacts with the maleimide group on the SMCC linker via a Michael addition reaction, forming a stable thioether bond.[11][12]
This process results in a heterogeneous mixture of ADC molecules with a varying number of drug molecules per antibody, a key characteristic known as the drug-to-antibody ratio (DAR).[10][13] The average DAR is a critical quality attribute that influences the ADC's efficacy, pharmacokinetics, and toxicity.[14] For maytansinoid ADCs, an average DAR of 3 to 4 is often considered optimal.[1][15]
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for ADC conjugation and the cellular mechanism of action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. adcreview.com [adcreview.com]
- 4. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 5. Maytansinoids - Creative Biolabs [creativebiolabs.net]
- 7. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. imrpress.com [imrpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Maytansinoid B and Development of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoids, including Maytansinoid B and its derivatives like DM1 and DM4, are potent microtubule-targeting agents that induce mitotic arrest and apoptosis in tumor cells.[1][2] Their high cytotoxicity, with IC50 values in the sub-nanomolar range, makes them attractive payloads for antibody-drug conjugates (ADCs).[2][3] However, their systemic toxicity has limited their use as standalone chemotherapeutic agents.[2] By conjugating maytansinoids to monoclonal antibodies (mAbs) that target tumor-specific antigens, their potent cell-killing activity can be selectively directed to cancer cells, thereby widening their therapeutic window.[4][5]
These application notes provide detailed protocols for the synthesis of a key maytansinoid derivative, DM1, its conjugation to an antibody, and the characterization of the resulting ADC.
Mechanism of Action
Maytansinoids exert their cytotoxic effects by inhibiting the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division.[4] They bind to tubulin, preventing its polymerization and leading to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis.[4][6] In the context of an ADC, the mAb binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex.[6] Inside the cell, the linker is cleaved, releasing the maytansinoid payload to exert its cytotoxic effect.[6]
Synthesis of Maytansinoid DM1
The synthesis of DM1, a thiol-containing maytansinoid derivative, is a critical step in the development of maytansinoid-based ADCs. A common route involves the reduction of the microbial fermentation product ansamitocin P-3 to maytansinol, followed by esterification.[7][8]
I. Synthesis of Maytansinol from Ansamitocin P-3
This protocol describes the reduction of ansamitocin P-3 (AP-3) to maytansinol.
Materials:
-
Ansamitocin P-3 (AP-3)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH(t-Bu)3H) solution (1 M in THF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve 100 g of AP-3 in 500 ml of anhydrous THF in a reaction flask equipped with a thermometer and a dropping funnel under a nitrogen atmosphere.
-
Cool the solution to a temperature between -10°C and 10°C.
-
Slowly add the 1 M LiAlH(t-Bu)3H solution in THF dropwise while maintaining the temperature of the reaction mixture between -10°C and 10°C.
-
After the addition is complete, stir the reaction mixture for 2 to 5 hours at the same temperature.
-
Cool the reaction mixture to 0-4°C and slowly add 150 ml of deionized water to quench the reaction.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude maytansinol by silica gel column chromatography.
II. Synthesis of DM1 from Maytansinol
This protocol outlines the esterification of maytansinol with N-methyl-N-(3-methyldithiopropanoyl)-L-alanine to yield DM1.
Materials:
-
Maytansinol
-
N-methyl-N-(3-methyldithiopropanoyl)-L-alanine
-
Anhydrous tetrahydrofuran (THF)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Zinc chloride (ZnCl2)
-
Dithiothreitol (DTT)
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve 120 g of maytansinol in 120 ml of anhydrous THF.
-
In a separate flask, prepare the activated ester of N-methyl-N-(3-methyldithiopropanoyl)-L-alanine.
-
Couple the maytansinol with the activated N-methyl-N-(3-methyldithiopropanoyl)-L-alanine in the presence of DCC and ZnCl2. This reaction may lead to epimerization at the chiral center of the side chain, requiring careful control of reaction conditions.[1]
-
After the reaction is complete, purify the resulting disulfide-containing maytansinoid intermediate.
-
Reduce the disulfide bond of the purified intermediate to the free thiol using DTT to yield DM1.[9]
-
Purify the final DM1 product using chromatography.
Development of Maytansinoid-based ADCs
The conjugation of DM1 to a monoclonal antibody is a crucial step in creating an effective ADC. The following protocol is a general guideline for lysine conjugation using a succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.
I. Antibody-DM1 Conjugation Protocol
Materials:
-
Purified monoclonal antibody (IgG type) in a suitable buffer (e.g., PBS)
-
SMCC-DM1 linker-payload
-
Reaction buffer (e.g., PBS, pH 8.5)
-
Desalting columns
-
Dimethylacetamide (DMA)
Procedure:
-
Antibody Preparation: Prepare 1 mg of the antibody in 0.5-1.0 ml of PBS. Perform buffer exchange into the Reaction Buffer using a desalting column.
-
Linker-Payload Activation: Prepare a stock solution of SMCC-DM1 in DMA.
-
Conjugation Reaction: Add the SMCC-DM1 solution to the antibody solution. A typical molar excess of the linker-payload is used.[10] The final concentration of DMA in the reaction mixture should be controlled (e.g., 3%).[10]
-
Incubation: Incubate the reaction mixture at room temperature for 2-18 hours.[6][10]
-
Purification: Purify the resulting ADC from unreacted linker-payload and other small molecules using a desalting column or tangential flow filtration.[10]
References
- 1. METHOD OF ACYLATING MAYTANSINOL WITH CHIRAL AMINO ACIDS - Patent 1913002 [data.epo.org]
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ADME of Antibody–Maytansinoid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bicellscientific.com [bicellscientific.com]
- 7. Combinatorial Biosynthesis of 3- O-Carbamoylmaytansinol by Rational Engineering of the Tailoring Steps of Ansamitocins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN105585579A - Compound, preparation method thereof, and preparation method of maytansine DM1 - Google Patents [patents.google.com]
- 9. US20060167245A1 - Method for the preparation of maytansinoid esters - Google Patents [patents.google.com]
- 10. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Characterization of Maytansinoid B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maytansinoids are a class of potent antimitotic agents, first isolated from the plant Maytenus ovatus.[1][2] Their powerful cytotoxicity has made them a critical component in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.[1][3] Maytansinoid B, a derivative within this class, possesses the characteristic 19-membered ansa macrolide structure responsible for its biological activity.[2][] Accurate and robust analytical methods are essential for the characterization, quantification, and stability assessment of this compound in both research and drug development settings.
This document provides detailed application notes and protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. It also outlines a protocol for forced degradation studies to assess the stability of the molecule.
Physicochemical Properties of this compound []
| Property | Value |
| Molecular Formula | C₃₆H₅₁ClN₄O₁₀ |
| Molecular Weight | 735.26 g/mol |
| Appearance | White to light yellow solid |
Analytical Characterization Workflow
The comprehensive characterization of this compound involves a multi-step analytical workflow to confirm its identity, purity, and stability. This typically begins with chromatographic separation, followed by mass spectrometric and spectroscopic analysis for structural elucidation and quantification.
References
Application Notes and Protocols for Maytansinoid B Handling and Storage in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the safe handling, storage, and experimental use of Maytansinoid B, a potent microtubule-targeting agent. Adherence to these protocols is crucial for ensuring researcher safety, maintaining the integrity of the compound, and achieving reproducible experimental results.
Introduction to this compound
This compound is a highly potent cytotoxic agent belonging to the maytansinoid family of compounds.[1] These compounds are known to exert their anti-tumor effects by inhibiting microtubule assembly, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] Due to its high cytotoxicity, this compound is a critical payload component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. Proper handling and storage are paramount to ensure its stability and the safety of laboratory personnel.
Safety Precautions and Personal Protective Equipment (PPE)
This compound is a highly toxic compound and must be handled with extreme caution in a controlled laboratory environment. The primary routes of exposure are inhalation, dermal contact, and ingestion.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Double gloving with nitrile gloves is required. Change gloves frequently, especially if contamination is suspected.
-
Lab Coat: A disposable, back-closing gown made of a low-permeability fabric is mandatory.
-
Eye Protection: Chemical splash goggles or a full-face shield must be worn.
-
Respiratory Protection: When handling the powdered form or creating solutions, a fit-tested N95 or higher-level respirator is necessary. All handling of powdered this compound should be performed in a certified chemical fume hood or a biological safety cabinet.
Storage Conditions
Proper storage is critical to maintain the stability and potency of this compound.
Powder Form
| Condition | Temperature | Duration | Notes |
| Long-term Storage | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. |
| Short-term Storage | 4°C | Up to 2 years | Store in a tightly sealed container, protected from light and moisture. |
Stock Solutions
| Storage Temperature | Duration | Recommended Solvents |
| -80°C | 6 months | DMSO |
| -20°C | 1 month | DMSO |
Solution Preparation
Due to the hydrophobic nature of this compound, specific solvent compositions are required for effective solubilization.
Protocol for Preparing a 2.5 mg/mL Stock Solution:
-
To a vial containing this compound powder, add 10% Dimethyl Sulfoxide (DMSO) and mix thoroughly until the powder is fully dissolved. The use of an ultrasonic bath can aid in dissolution.
-
Sequentially add the following solvents, ensuring the solution is mixed well after each addition:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
The final solution should be clear. If precipitation occurs, gentle warming and/or sonication can be used to redissolve the compound.
Spill Cleanup Protocol
In the event of a this compound spill, immediate and proper cleanup is essential to prevent exposure and contamination.[2][3][4][5]
Small Spills (<5 mL or 5 g):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Put on the full PPE as described in Section 2.
-
Containment:
-
Liquids: Gently cover the spill with absorbent pads, working from the outside in to prevent spreading.
-
Powders: Carefully cover the spill with damp absorbent pads to avoid generating airborne particles.
-
-
Cleanup:
-
Using forceps, carefully pick up the absorbent pads and any broken glass (if applicable) and place them in a designated cytotoxic waste container.
-
Clean the spill area three times with a detergent solution, followed by a rinse with water.
-
-
Decontamination: Wipe the area with a 70% ethanol solution.
-
Waste Disposal: All contaminated materials, including PPE, must be disposed of as cytotoxic waste according to institutional guidelines.
-
Reporting: Report the spill to the laboratory supervisor and the institutional safety office.
Large Spills (>5 mL or 5 g):
-
Evacuate: Evacuate the immediate area.
-
Isolate: Restrict access to the spill area and post a warning sign.
-
Contact Safety Office: Immediately contact the institutional environmental health and safety office for assistance. Do not attempt to clean up a large spill without specialized training and equipment.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the cytotoxic effects of this compound on a cancer cell line using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8][9][10]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, SK-BR-3)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 0.01 pM to 100 nM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling and use of this compound.
Signaling Pathway: this compound Mechanism of Action
Caption: Mechanism of action of this compound via microtubule disruption.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. england.nhs.uk [england.nhs.uk]
- 4. dvm360.com [dvm360.com]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT (Assay protocol [protocols.io]
Application Note: High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis of Maytansinoid B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Maytansinoids are potent microtubule-targeting agents that have garnered significant attention as cytotoxic payloads in antibody-drug conjugates (ADCs).[1] Maytansinoid B is a key member of this class. The efficacy and safety of maytansinoid-based therapies are critically dependent on the purity of the drug substance and its stability throughout the manufacturing process and shelf life. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for assessing the purity and stability of this compound. A robust, stability-indicating HPLC method can separate the intact drug from process-related impurities and degradation products, ensuring product quality and regulatory compliance.
Forced degradation studies are a crucial component of developing a stability-indicating method.[2][3] These studies expose the drug substance to harsh conditions—such as acid, base, oxidation, light, and heat—to identify likely degradation pathways and products.[2][4] This application note provides detailed protocols for the HPLC analysis of this compound purity and for conducting forced degradation studies to evaluate its stability, in line with International Council for Harmonisation (ICH) guidelines.[5][6]
Data Presentation: Method Performance and Stability
Quantitative data from method validation and stability studies should be summarized for clarity. The following tables represent typical data generated during such analyses.
Table 1: Summary of HPLC Method Validation Parameters This table outlines the typical validation parameters and acceptance criteria for a reversed-phase HPLC method suitable for this compound analysis.[1][7]
| Parameter | Specification | Typical Result |
| Linearity (R²) | ≥ 0.995 | 0.9992 |
| Range | 0.1 - 25 µg/mL | Met |
| Precision (%RSD) | ||
| Intra-day (n=6) | ≤ 2.0% | 1.2% |
| Inter-day (n=18) | ≤ 3.0% | 2.6% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.1 µg/mL |
| Specificity | No interference at the retention time of the main peak | Met |
Table 2: Example Forced Degradation Data for this compound This table summarizes representative results from a forced degradation study, indicating the percentage of this compound remaining and the formation of degradation products under various stress conditions.
| Stress Condition | Duration | % this compound Remaining | % Total Degradation Products | Observations |
| Control (Unstressed) | 24 hours | 99.8% | 0.2% | No significant degradation. |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 8 hours | 85.2% | 14.8% | Two major degradation peaks observed. |
| Base Hydrolysis (0.1 M NaOH, 60°C) | 4 hours | 78.9% | 21.1% | Significant degradation with multiple peaks. |
| Oxidation (3% H₂O₂, RT) | 24 hours | 90.5% | 9.5% | One major oxidative degradant formed. |
| Thermal (80°C, Solid State) | 48 hours | 96.1% | 3.9% | Minor degradation observed. |
| Photolytic (ICH Q1B Light Exposure) | 24 hours | 92.7% | 7.3% | Moderate degradation, one primary photoproduct. |
Experimental Protocols
Protocol for Purity Analysis by Reversed-Phase HPLC (RP-HPLC)
This protocol describes a general RP-HPLC method for determining the purity of a this compound drug substance.
2.1.1 Materials and Reagents
-
This compound Reference Standard
-
This compound Sample
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (ACS Grade)
-
Water (HPLC Grade, e.g., Milli-Q)
2.1.2 Equipment
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
-
Analytical Balance
-
Volumetric flasks, pipettes, and autosampler vials
2.1.3 Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
2.1.4 Procedure
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.5 mg/mL.
-
Sample Preparation: Prepare the this compound sample in the same manner as the standard to achieve a final concentration of 0.5 mg/mL.
-
Analysis: Equilibrate the HPLC system with the initial mobile phase conditions. Inject the standard and sample solutions and record the chromatograms.
-
Calculation: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Protocol for Stability-Indicating Method and Forced Degradation
This protocol is designed to assess the stability of this compound under stress conditions and to confirm the specificity of the HPLC method.[2][3]
2.2.1 Sample Preparation for Stress Studies
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent.
-
For each condition, dilute the stock solution with the respective stress agent. Aim for a target degradation of 5-20%.[4]
2.2.2 Hydrolytic Degradation
-
Acidic: Mix the drug solution with 0.1 M HCl. Incubate at 60°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8 hours). Neutralize with an equivalent amount of 0.1 M NaOH before injection.
-
Basic: Mix the drug solution with 0.1 M NaOH. Incubate at 60°C. Withdraw samples at appropriate time points. Neutralize with an equivalent amount of 0.1 M HCl before injection.
-
Neutral: Mix the drug solution with HPLC-grade water. Incubate at 60°C and collect samples.
2.2.3 Oxidative Degradation
-
Mix the drug solution with 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light.
-
Withdraw samples at appropriate time points (e.g., 8, 12, 24 hours) and analyze immediately.
2.2.4 Thermal Degradation
-
Place the solid this compound powder in a controlled temperature oven at 80°C.
-
Withdraw samples at specified time points (e.g., 24, 48 hours), prepare solutions as per the purity protocol, and analyze.
2.2.5 Photolytic Degradation
-
Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8]
-
Maintain a control sample protected from light.
-
After exposure, prepare solutions and analyze both the exposed and control samples.
2.2.6 Analysis of Stressed Samples
-
Analyze all stressed samples using the HPLC method described in section 2.1.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the area of the main this compound peak.
-
Ensure the method provides adequate resolution between the parent peak and all major degradation products.
Visualizations
Diagrams are provided to illustrate the experimental workflow and the logical relationships in stability testing.
Caption: Workflow for purity and stability analysis of this compound.
Caption: Logical relationships in this compound stability testing.
References
- 1. ricerca.unich.it [ricerca.unich.it]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. acdlabs.com [acdlabs.com]
- 5. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 6. database.ich.org [database.ich.org]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
Application Note: Mass Spectrometry for the Characterization of Maytansinoid B Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the potent cytotoxic effects of a small molecule drug. Maytansinoids, such as Maytansinoid B, are highly potent microtubule-targeting agents that are conjugated to antibodies to create effective cancer therapies.[1] The conjugation process, which typically involves linking the maytansinoid to lysine residues on the antibody, results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs) and conjugation sites.[2][3]
This heterogeneity is a critical quality attribute (CQA) that can significantly impact the ADC's efficacy, safety, and pharmacokinetics.[4] Therefore, detailed characterization of the ADC mixture is essential during development and for quality control. Mass spectrometry (MS) has become an indispensable tool for the comprehensive characterization of ADCs, providing information on the DAR distribution, location of conjugation sites, and the integrity of both the antibody and the cytotoxic payload.[5][6]
This application note provides detailed protocols for the characterization of this compound ADCs using a multi-level mass spectrometry approach, including intact mass analysis, subunit analysis, peptide mapping, and glycan analysis.
Experimental Workflows
The overall workflow for the mass spectrometry-based characterization of a this compound ADC involves a series of experiments to assess different quality attributes.
Experimental Protocols
Intact Mass Analysis for DAR Distribution
Intact mass analysis provides a global overview of the ADC's heterogeneity, allowing for the determination of the distribution of different drug-loaded species and the calculation of the average DAR.[7]
Protocol:
-
Sample Preparation:
-
Dilute the this compound ADC sample to a final concentration of 0.5-1.0 mg/mL in a suitable buffer, such as 25 mM ammonium bicarbonate.
-
For deglycosylated analysis, which simplifies the mass spectrum, treat the ADC with PNGase F at 37°C for 2-4 hours.[3]
-
-
LC-MS Analysis:
-
LC System: UPLC/HPLC system.
-
Column: Reversed-phase column suitable for large proteins (e.g., C4, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 60-80°C.
-
MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Data Acquisition: Acquire data over an m/z range of 1000-4000.
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of each species.
-
Identify the peaks corresponding to the antibody with different numbers of conjugated this compound molecules.
-
Calculate the relative abundance of each species from the peak intensities.
-
Calculate the average DAR using the following formula:
-
Average DAR = Σ(DARi * %Abundancei) / 100
-
-
Subunit Analysis for Chain-Specific Drug Load
To determine the distribution of the maytansinoid payload on the light and heavy chains, the ADC is reduced to break the inter-chain disulfide bonds prior to MS analysis.[5]
Protocol:
-
Sample Preparation:
-
Dilute the ADC to 1 mg/mL in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Add a reducing agent, such as Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the disulfide bonds.[8]
-
-
LC-MS Analysis:
-
The LC-MS conditions are similar to the intact mass analysis, using a reversed-phase column and a suitable gradient.
-
-
Data Analysis:
-
Deconvolute the mass spectra for the light and heavy chains.
-
Identify the peaks corresponding to the unconjugated and conjugated chains.
-
Determine the number of this compound molecules attached to each chain.
-
Peptide Mapping for Conjugation Site Identification
Peptide mapping is a powerful technique to identify the specific amino acid residues (typically lysines) where the maytansinoid is conjugated and to determine the relative occupancy of each site.[4][9]
Protocol:
-
Sample Preparation:
-
Denature the ADC sample (e.g., using 8 M Guanidine-HCl).
-
Reduce the disulfide bonds with DTT.
-
Alkylate the free cysteines with iodoacetamide.
-
Perform a buffer exchange to remove denaturants and alkylating agents.
-
Digest the ADC with a protease, such as trypsin, at a 1:20 enzyme-to-protein ratio at 37°C overnight. Trypsin cleaves at the C-terminal side of lysine and arginine residues; conjugation to a lysine will block cleavage at that site.[3]
-
-
LC-MS/MS Analysis:
-
LC System: UPLC/HPLC system.
-
Column: Reversed-phase column suitable for peptides (e.g., C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient suitable for peptide separation (e.g., 2-40% B over 60-90 minutes).
-
MS System: High-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Data-dependent acquisition (DDA) mode to acquire MS/MS spectra of the most abundant peptide ions.
-
-
Data Analysis:
-
Use a database search engine to identify the peptides from the MS/MS data.
-
Search for missed cleavages at lysine residues and mass shifts corresponding to the this compound linker-payload to identify conjugated peptides.[3]
-
Compare the peak areas of the modified and unmodified peptides to estimate the site occupancy.[10]
-
N-Glycan Analysis
The glycosylation profile of the antibody component of the ADC is a critical quality attribute that can affect its stability, efficacy, and immunogenicity.[11]
Protocol:
-
Sample Preparation:
-
Denature the ADC sample.
-
Release the N-glycans from the antibody using the enzyme PNGase F.
-
Label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide, 2-AB) for enhanced detection.[11]
-
Purify the labeled glycans.
-
-
LC-MS Analysis:
-
LC System: HILIC (Hydrophilic Interaction Liquid Chromatography) system.
-
Column: HILIC column.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Ammonium formate buffer.
-
MS System: High-resolution mass spectrometer.
-
-
Data Analysis:
-
Identify the different glycan structures based on their mass and retention time.
-
Determine the relative abundance of each glycoform.
-
Data Presentation
Intact Mass and Subunit Analysis Data
The data from intact and subunit mass analysis can be summarized to show the distribution of drug-loaded species.
Table 1: Summary of Intact and Subunit Mass Analysis of a this compound ADC
| Species | Observed Mass (Da) | Calculated Mass (Da) | Drug Load | Relative Abundance (%) |
| Intact ADC | ||||
| DAR 0 | 148,000 | 148,000 | 0 | 5 |
| DAR 1 | 148,850 | 148,852 | 1 | 15 |
| DAR 2 | 149,705 | 149,704 | 2 | 25 |
| DAR 3 | 150,558 | 150,556 | 3 | 30 |
| DAR 4 | 151,410 | 151,408 | 4 | 20 |
| DAR 5 | 152,265 | 152,260 | 5 | 5 |
| Average DAR | 3.2 | |||
| Reduced Chains | ||||
| Light Chain | 23,500 | 23,500 | 0 | 60 |
| Light Chain + 1 Drug | 24,351 | 24,352 | 1 | 40 |
| Heavy Chain | 50,250 | 50,250 | 0 | 10 |
| Heavy Chain + 1 Drug | 51,102 | 51,102 | 1 | 30 |
| Heavy Chain + 2 Drugs | 51,955 | 51,954 | 2 | 50 |
| Heavy Chain + 3 Drugs | 52,809 | 52,806 | 3 | 10 |
Note: Mass values are hypothetical and for illustrative purposes.
Peptide Mapping Data
The results from peptide mapping can be presented to show the identified conjugation sites and their relative occupancy.
Table 2: Identified Lysine Conjugation Sites and Relative Occupancy
| Peptide Sequence | Conjugation Site | Modified | Unmodified | Site Occupancy (%) |
| ...KGPSVFPLAPSSK... | K128 (Heavy Chain) | 45% | 55% | 45 |
| ...SNTKVDKKVEPKSCDK... | K288 (Heavy Chain) | 70% | 30% | 70 |
| ...TTPPVLDSDGSFFLYSK... | K188 (Light Chain) | 25% | 75% | 25 |
| ...VRTVAAPSVFIFPPSDEQLK... | K145 (Light Chain) | 30% | 70% | 30 |
Note: Peptide sequences and site occupancy are hypothetical.
Conclusion
Mass spectrometry provides a powerful and comprehensive suite of tools for the detailed characterization of this compound ADCs. The orthogonal approaches of intact mass analysis, subunit analysis, peptide mapping, and glycan analysis allow for a thorough assessment of critical quality attributes, including drug-to-antibody ratio, conjugation site analysis, and glycosylation profiling. The detailed protocols and workflows presented in this application note serve as a guide for researchers and scientists in the development and quality control of this important class of biotherapeutics, ensuring their safety, efficacy, and consistency.
References
- 1. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Structural characterization of the maytansinoid–monoclonal antibody immunoconjugate, huN901–DM1, by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. criver.com [criver.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. lcms.cz [lcms.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. sumibe.co.jp [sumibe.co.jp]
Protocol for Assessing Maytansinoid B ADC Internalization: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a promising class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. Maytansinoids, a class of potent microtubule-disrupting agents, are frequently utilized as payloads in ADCs. The efficacy of a maytansinoid-based ADC is critically dependent on its efficient internalization into target cancer cells and the subsequent release of the cytotoxic payload. This document provides detailed protocols for assessing the internalization and cytotoxic activity of Maytansinoid B-containing ADCs.
Mechanism of Action
This compound, like other maytansinoids, exerts its cytotoxic effect by inhibiting the assembly of microtubules, which are essential components of the cytoskeleton involved in cell division.[1] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[2][3] The targeted delivery of this compound via an ADC ensures that this potent cytotoxic activity is directed specifically towards cancer cells expressing the target antigen, thereby minimizing off-target toxicity.[4]
Experimental Workflow for ADC Internalization and Cytotoxicity Assessment
The overall workflow for assessing the internalization and subsequent cytotoxic effect of a this compound ADC involves a series of in vitro assays. These assays are designed to visualize and quantify the uptake of the ADC by target cells and to measure its impact on cell viability.
Caption: General workflow for assessing this compound ADC internalization and cytotoxicity.
Experimental Protocols
Fluorescence Microscopy for Qualitative Assessment of ADC Internalization
This protocol allows for the direct visualization of ADC internalization and its subcellular localization.
Materials:
-
Target cells expressing the antigen of interest
-
This compound ADC labeled with a fluorescent dye (e.g., Alexa Fluor 488)
-
Control non-binding ADC labeled with the same fluorescent dye
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Lysosomal marker (e.g., LysoTracker Red)
-
Mounting medium
-
Glass coverslips and microscope slides
-
Confocal microscope
Procedure:
-
Seed target cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the fluorescently labeled this compound ADC at a predetermined concentration (e.g., 1-10 µg/mL) in complete culture medium. Include a negative control of cells treated with a fluorescently labeled non-binding ADC.
-
Incubate the cells for various time points (e.g., 1, 4, 24 hours) at 37°C in a 5% CO2 incubator to allow for internalization.
-
For visualization of lysosomes, add a lysosomal marker like LysoTracker Red to the culture medium for the last 30-60 minutes of incubation, following the manufacturer's instructions.
-
Wash the cells three times with ice-cold PBS to remove unbound ADC.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature if intracellular staining of other markers is desired.
-
Wash the cells three times with PBS.
-
Stain the nuclei with a nuclear counterstain like DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Visualize the cells using a confocal microscope. The internalized ADC will appear as fluorescent puncta within the cells. Co-localization with the lysosomal marker can be assessed to determine trafficking to the lysosome.[5][6]
Flow Cytometry for Quantitative Assessment of ADC Internalization
This protocol provides a quantitative measure of the amount of ADC internalized by a cell population.
Materials:
-
Target cells expressing the antigen of interest
-
This compound ADC labeled with a pH-sensitive fluorescent dye (e.g., pHrodo Red) or a standard fluorescent dye (e.g., Alexa Fluor 488)
-
Control non-binding ADC labeled with the same fluorescent dye
-
Complete cell culture medium
-
FACS buffer (PBS containing 2% FBS and 0.1% sodium azide)
-
Trypsin-EDTA (for adherent cells)
-
Quenching solution (e.g., 0.4% trypan blue in PBS) for non-pH sensitive dyes
-
Flow cytometer
Procedure:
-
Harvest target cells and resuspend them in complete culture medium at a concentration of 1 x 10^6 cells/mL.
-
Add the fluorescently labeled this compound ADC to the cell suspension at a predetermined concentration (e.g., 1-10 µg/mL). Include a negative control of cells treated with a labeled non-binding ADC.
-
Incubate the cells at 37°C for various time points to allow for internalization. For a baseline measurement of surface binding, incubate a separate sample on ice for the same duration.
-
After incubation, wash the cells twice with ice-cold FACS buffer.
-
If using a non-pH sensitive dye, resuspend the cells in quenching solution for 1-2 minutes to quench the fluorescence of the surface-bound ADC. Immediately proceed to the next step. For pH-sensitive dyes like pHrodo, which fluoresce only in the acidic environment of endosomes and lysosomes, this quenching step is not necessary.[7][8]
-
Wash the cells once with ice-cold FACS buffer.
-
Resuspend the cells in an appropriate volume of FACS buffer.
-
Analyze the cells using a flow cytometer. The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of internalized ADC.[3][9]
Cytotoxicity Assay (MTT Assay) for Functional Assessment
This protocol measures the cytotoxic effect of the this compound ADC on target cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[1][4][10][11][12]
Materials:
-
Target cells (antigen-positive) and control cells (antigen-negative)
-
This compound ADC
-
Free this compound drug
-
Control non-binding ADC
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed target and control cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound ADC, free this compound, and the control non-binding ADC in complete culture medium.
-
Remove the culture medium from the wells and add 100 µL of the various drug dilutions to the respective wells. Include wells with medium only as a no-treatment control.
-
Incubate the plates for a period that allows for ADC internalization and induction of cytotoxicity (e.g., 72-120 hours) at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells.
-
Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).[4][10][12]
Data Presentation
Quantitative data from the flow cytometry and cytotoxicity assays should be summarized in tables for easy comparison.
Table 1: Quantitative Analysis of this compound ADC Internalization by Flow Cytometry
| Cell Line | ADC Concentration (µg/mL) | Incubation Time (hours) | Mean Fluorescence Intensity (MFI) |
| Target Cell Line 1 | 1 | 1 | Value |
| Target Cell Line 1 | 1 | 4 | Value |
| Target Cell Line 1 | 1 | 24 | Value |
| Target Cell Line 1 | 5 | 1 | Value |
| Target Cell Line 1 | 5 | 4 | Value |
| Target Cell Line 1 | 5 | 24 | Value |
| Control Cell Line | 5 | 24 | Value |
Table 2: Cytotoxicity of this compound ADC in Cancer Cell Lines
| Cell Line | Compound | IC50 (nM) |
| Target Cell Line 1 (High Antigen) | This compound ADC | Value |
| Target Cell Line 2 (Low Antigen) | This compound ADC | Value |
| Control Cell Line (Antigen Negative) | This compound ADC | Value |
| Target Cell Line 1 (High Antigen) | Free this compound | Value |
Note: The IC50 values for maytansinoid-based ADCs can range from picomolar to nanomolar concentrations depending on the cell line, antigen expression level, and the specific ADC construct.[13]
Signaling Pathway of Maytansinoid-Induced Apoptosis
Upon internalization and release from the ADC, this compound disrupts microtubule polymerization, leading to mitotic arrest and the activation of apoptotic signaling pathways.
Caption: Signaling pathway of Maytansinoid-induced apoptosis following ADC internalization.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the preclinical assessment of this compound ADC internalization and cytotoxic activity. Rigorous evaluation using these methods is essential for the selection of promising ADC candidates for further development. The combination of qualitative and quantitative internalization assays with functional cytotoxicity studies allows for a thorough characterization of ADC performance and provides valuable insights into their mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of Cellular Processing Rates for a Trastuzumab-Maytansinoid Antibody-Drug Conjugate (ADC) Highlights Key Parameters for ADC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 4. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adcreview.com [adcreview.com]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. 항체 내재화 | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. ADC Internalization Detection Antibody – Labeled with pH-Sensitive Fluorescent Dye | ACROBiosystems [jp.acrobiosystems.com]
- 9. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent Maytansinoid B ADC conjugation results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Maytansinoid B antibody-drug conjugates (ADCs). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of inconsistent Drug-to-Antibody Ratios (DAR) in our this compound ADC conjugation reactions?
A1: Inconsistent DAR is a frequent challenge. The primary factors influencing this variability include:
-
Reaction pH: The pH of the conjugation buffer is critical. For lysine-based conjugation with NHS esters, pH 7-8 is standard for rapid reaction, but slight variations can significantly impact efficiency and hydrolysis of the linker.[1] Low pH conjugation (around pH 6) can offer more controlled and less sensitive reactions to antibody concentration, potentially leading to more consistent DARs.[1]
-
Antibody and Reagent Concentrations: Precise concentration determination of both the antibody and the maytansinoid-linker is crucial. Inaccuracies in initial measurements will directly lead to variable molar ratios in the reaction, causing inconsistent DAR.
-
Reaction Time and Temperature: Suboptimal reaction times or temperatures can lead to incomplete conjugation or, conversely, increased aggregation and degradation.[][3][4] These parameters should be tightly controlled.
-
Hydrophobicity of the Maytansinoid-Linker: Maytansinoids are hydrophobic, which can lead to poor solubility in aqueous buffers, reducing their availability to react with the antibody and causing inconsistent results.[3][5]
-
Antibody Quality: The purity and stability of the monoclonal antibody are paramount. The presence of aggregates or degraded antibody fragments will result in inconsistent conjugation.
Q2: We are observing a significant amount of aggregation in our ADC product after conjugation. What steps can we take to minimize this?
A2: Aggregation is a common issue, often stemming from the increased hydrophobicity of the ADC following conjugation of the maytansinoid payload.[5] Here are several strategies to mitigate aggregation:
-
Optimize the DAR: Higher DARs increase the hydrophobicity of the ADC, making it more prone to aggregation.[5] Aiming for a lower, more controlled DAR (typically 2-4) can often reduce aggregation while maintaining potency.[]
-
Co-solvents: Introducing a limited amount of an organic co-solvent (e.g., DMSO, DMA) can improve the solubility of the hydrophobic maytansinoid-linker in the reaction buffer.[3] However, excessive amounts can denature the antibody, so this must be carefully optimized.
-
Linker Chemistry: The choice of linker can influence aggregation. More hydrophilic linkers can help to offset the hydrophobicity of the maytansinoid.
-
Purification Method: Prompt and efficient purification after conjugation is essential to remove unreacted drug-linker and other by-products that can contribute to aggregation. Size Exclusion Chromatography (SEC) is effective for separating monomeric ADC from aggregates.[]
-
Formulation Buffer: The final formulation of the purified ADC is critical for its stability. The buffer composition, including pH and excipients, should be optimized to maintain the solubility and stability of the ADC.
Q3: Our conjugation efficiency is consistently low, resulting in a low yield of the desired ADC. How can we improve this?
A3: Low conjugation efficiency can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Verify Reagent Quality: Ensure the maytansinoid-linker is of high purity and has not degraded. The antibody should also be of high quality and free from aggregates.
-
Optimize Reaction Conditions:
-
pH: As mentioned, ensure the pH is optimal for the chosen conjugation chemistry.[1][7]
-
Molar Ratio: Systematically titrate the molar ratio of the maytansinoid-linker to the antibody to find the optimal balance between conjugation efficiency and aggregation.[1]
-
Temperature and Time: Optimize the incubation temperature and reaction time. Longer incubation may not always be better, as it can lead to product degradation.[3][4]
-
-
For Thiol-Based Conjugation:
-
Reduction Step: Ensure complete but controlled reduction of the antibody's interchain disulfide bonds. Use a sufficient concentration of a reducing agent like TCEP or DTT.
-
Removal of Reducing Agent: It is critical to remove the excess reducing agent after antibody reduction and before adding the maytansinoid-linker to prevent it from capping the linker.
-
Troubleshooting Guides
Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR)
| Potential Cause | Troubleshooting Steps | Success Metric |
| Inaccurate Reagent Concentrations | 1. Re-verify the concentration of the antibody stock solution using a reliable method (e.g., A280 nm absorbance). 2. Prepare fresh solutions of the maytansinoid-linker and accurately determine its concentration. | Consistent antibody and linker concentrations across batches. |
| Variable Reaction pH | 1. Prepare fresh conjugation buffer for each experiment. 2. Calibrate the pH meter immediately before use. 3. Consider using a buffer with a stronger buffering capacity in the desired pH range. | Stable and reproducible pH measurements of the reaction buffer. |
| Suboptimal Molar Ratio | 1. Perform a titration experiment with varying molar ratios of maytansinoid-linker to antibody. 2. Analyze the resulting DAR for each ratio to identify the optimal condition. | Identification of a molar ratio that consistently produces the target DAR. |
| Inconsistent Incubation Time/Temp | 1. Use a calibrated incubator or water bath for precise temperature control. 2. Ensure accurate timing of the conjugation reaction. | Consistent reaction conditions across all experiments. |
Issue 2: High Levels of ADC Aggregation
| Potential Cause | Troubleshooting Steps | Success Metric |
| High Drug-to-Antibody Ratio (DAR) | 1. Reduce the molar ratio of the maytansinoid-linker in the conjugation reaction. 2. Analyze the trade-off between DAR and aggregation levels. | A DAR that provides sufficient potency with acceptable (e.g., >95%) monomeric ADC.[7] |
| Hydrophobicity of Drug-Linker | 1. Introduce a small percentage (e.g., 5-10%) of a compatible organic co-solvent like DMSO to the reaction. 2. Evaluate different, more hydrophilic linker chemistries if available. | Increased solubility of the linker and reduced aggregation of the final ADC. |
| Inefficient Purification | 1. Optimize the SEC purification protocol to ensure effective separation of monomer from aggregate. 2. Consider the loading volume and flow rate for the SEC column. | A final product with a high percentage of monomeric ADC as determined by analytical SEC. |
| Suboptimal Formulation | 1. Screen different formulation buffers with varying pH and excipients to enhance ADC stability. 2. Perform accelerated stability studies on promising formulations. | A formulation that maintains the stability and minimizes aggregation of the ADC over time. |
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
This method is a relatively simple technique to determine the average DAR.[8]
-
Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength where the maytansinoid has a maximum absorbance and the antibody has minimal absorbance (e.g., 252 nm for maytansinoids).[1]
-
Calculate the concentration of the antibody and the maytansinoid using their respective extinction coefficients and the Beer-Lambert law, correcting for the contribution of the maytansinoid's absorbance at 280 nm and the antibody's absorbance at the maytansinoid's maximum absorbance wavelength.
-
The DAR is then calculated by dividing the molar concentration of the maytansinoid by the molar concentration of the antibody.
Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
SEC is a standard method to separate molecules based on their size and is highly effective for quantifying aggregates in ADC preparations.[]
-
Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., phosphate-buffered saline).
-
Inject a small, known amount of the ADC sample onto the column.
-
Monitor the elution profile using a UV detector, typically at 280 nm.
-
The monomeric ADC will elute as the main peak , while aggregates will elute earlier as higher molecular weight species.
-
Integrate the peak areas to determine the percentage of monomer and aggregates in the sample.
Visualizations
Caption: High-level workflow for ADC conjugation and analysis.
Caption: Common causes of inconsistent ADC conjugation results.
References
- 1. Microscale screening of antibody libraries as maytansinoid antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Physicochemical Factors That Favor Conjugation of an Antibiotic Resistant Plasmid in Non-growing Bacterial Cultures in the Absence and Presence of Antibiotics [frontiersin.org]
- 5. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 7. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Maytansinoid B Linker Instability in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Maytansinoid B linker instability in plasma during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature this compound payload release from an Antibody-Drug Conjugate (ADC) in plasma?
Premature payload release in plasma is a critical issue that can lead to off-target toxicity and reduced therapeutic efficacy. The primary causes include:
-
Linker Chemistry: The choice of linker is paramount. Certain linkers are inherently more susceptible to cleavage in the bloodstream.
-
Disulfide Linkers: These are designed to be cleaved in the reducing environment of the cell. However, they can also be prematurely reduced in the plasma, although the concentration of reducing agents like glutathione is significantly lower than within the cell.[1][2] The stability of disulfide bonds can be modulated by introducing steric hindrance around the bond.[2][3]
-
Maleimide-based Linkers: Commonly used for conjugation to cysteine residues, the resulting thiosuccinimide linkage can be unstable and undergo a retro-Michael reaction, leading to payload deconjugation.[4] This can result in the transfer of the payload to other circulating proteins like albumin.[4]
-
Hydrazone Linkers: These are acid-labile and can be cleaved at the slightly acidic pH found in the tumor microenvironment, but may also exhibit instability in systemic circulation.[2]
-
-
Enzymatic Degradation: Plasma contains various enzymes, such as proteases and esterases, that can non-specifically cleave certain linker moieties, particularly peptide-based linkers not optimized for stability.[5]
-
Conjugation Site: The location of conjugation on the antibody can influence linker stability. Conjugation at sites with high solvent accessibility may lead to faster payload loss.[6]
Q2: How can I improve the stability of my this compound ADC in plasma?
Several strategies can be employed to enhance the stability of your ADC in plasma:
-
Select a More Stable Linker:
-
Non-Cleavable Linkers: These linkers, such as thioether linkers (e.g., SMCC), offer high plasma stability as they rely on the complete degradation of the antibody in the lysosome to release the payload.[7][8]
-
Hydrophilic Linkers: Incorporating hydrophilic spacers like polyethylene glycol (PEG) or sulfonate groups can shield the linker from enzymatic degradation and reduce aggregation, which can indirectly improve stability.[5][9][10][11]
-
Optimized Cleavable Linkers: For cleavable strategies, select linkers designed for specific cleavage by intracellular enzymes (e.g., cathepsin B-cleavable valine-citrulline linkers) that are less susceptible to plasma proteases.[5][6]
-
-
Site-Specific Conjugation: Employing techniques that allow for conjugation at specific, predetermined sites on the antibody can lead to a more homogeneous ADC with improved and predictable stability profiles.[12][13]
-
Control of Drug-to-Antibody Ratio (DAR): A high DAR, especially with hydrophobic payloads, can lead to aggregation and faster clearance from circulation.[5][6] Optimizing the DAR is crucial for balancing efficacy and stability.
Q3: What are the standard experimental methods to assess the plasma stability of a this compound ADC?
Assessing plasma stability is a critical step in ADC development. The two primary methods are in vitro plasma stability assays and in vivo pharmacokinetic studies.
-
In Vitro Plasma Stability Assay: This involves incubating the ADC in plasma from various species (e.g., human, mouse, rat) at 37°C over a period of time.[4] Aliquots are taken at different time points to measure the amount of intact ADC, total antibody, and released payload.[4]
-
In Vivo Pharmacokinetic (PK) Studies: These studies are conducted in animal models (e.g., mice, rats) to evaluate the clearance, distribution, and overall stability of the ADC in a physiological setting.[4][14] Blood samples are collected over time to determine the concentration of the intact ADC and total antibody.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High levels of free this compound detected in plasma shortly after incubation. | Linker is susceptible to cleavage by plasma components. | 1. Analyze Linker Chemistry: If using a maleimide-based linker, consider switching to a self-hydrolyzing maleimide or a different conjugation chemistry (e.g., sulfone linkers) to prevent retro-Michael reaction.[4][12] 2. Modify Disulfide Linker: If using a disulfide linker, introduce steric hindrance near the disulfide bond to increase its stability.[3] 3. Switch to a Non-Cleavable Linker: For maximum plasma stability, a non-cleavable linker is recommended.[8] |
| Inconsistent plasma stability results between different ADC batches. | 1. Variable Drug-to-Antibody Ratio (DAR): Inconsistent conjugation methods can lead to different DAR values across batches.[5] 2. Heterogeneity of Conjugation Sites: Non-specific conjugation can result in a mix of ADCs with varying stability. | 1. Optimize and Standardize Conjugation Protocol: Ensure consistent reaction conditions to achieve a reproducible DAR. 2. Implement Site-Specific Conjugation: This will produce a more homogeneous ADC with a defined DAR and predictable stability.[13] 3. Thorough Batch Characterization: Analyze each batch for DAR, aggregation, and purity before conducting stability studies. |
| ADC shows good in vitro cytotoxicity but poor in vivo efficacy. | 1. Premature Payload Release: The ADC may be losing its payload in circulation before reaching the target tumor cells. 2. Rapid Clearance: ADC aggregation or instability can lead to rapid clearance from the bloodstream. | 1. Perform a Comprehensive Plasma Stability Assay: Quantify the rate of payload release in vitro and in vivo. 2. Re-evaluate Linker Strategy: Based on the stability data, consider a more stable linker as described above. 3. Incorporate Hydrophilic Linkers: Using hydrophilic linkers like PEG can improve solubility, reduce aggregation, and potentially prolong circulation time.[9][10][11] |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound ADC stability and linker performance.
Table 1: Comparison of Linker Stability in Plasma
| Linker Type | Cleavage Mechanism | Plasma Stability | Key Considerations |
| Non-cleavable (e.g., SMCC) | Proteolytic degradation of the antibody | High[8] | Requires complete antibody degradation for payload release.[4] |
| Disulfide (e.g., SPDB) | Reduction | Moderate to High | Stability can be tuned by steric hindrance.[3] |
| Peptide (e.g., Val-Cit) | Protease cleavage | High | Specific cleavage by tumor-associated proteases.[4] |
| Hydrazone | pH-sensitive (acid cleavage) | Moderate | Can be susceptible to hydrolysis at physiological pH.[2] |
Table 2: Pharmacokinetic Parameters of Different Maytansinoid ADCs
| ADC Construct | Linker Type | Half-life (t1/2) in mice | Clearance (CL) | Reference |
| Triglycyl peptide-DM1 ADC | Peptide | 9.9 days | 0.7 mL/day/kg | [15] |
| SMCC-DM1 ADC | Non-cleavable | 10.4 days | 0.7 mL/day/kg | [15] |
| J2898A-SMCC-DM1 | Non-cleavable | Slightly faster clearance than total Ab | - | [14] |
| J2898A-(CH2)3-DM | Non-cleavable (no thiol-maleimide) | Slower clearance than SMCC-DM1 ADC | - | [14] |
Experimental Protocols
1. In Vitro Plasma Stability Assay
Objective: To determine the rate of this compound deconjugation from an ADC in plasma.
Methodology:
-
Incubate the ADC at a final concentration of 100 µg/mL in plasma from the desired species (e.g., human, mouse, rat) at 37°C.[4]
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[4]
-
Immediately process the samples to stop any further degradation, for example, by freezing at -80°C.
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and released this compound.
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use two separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin).[4][16] Immuno-affinity capture can be employed to enrich the ADC from the plasma matrix before LC-MS analysis.[4][16][17]
2. In Vivo Pharmacokinetic Study
Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of the ADC.
Methodology:
-
Administer a single intravenous dose of the ADC to an appropriate animal model (e.g., mice, rats).[4]
-
Collect blood samples at predetermined time points (e.g., 5 minutes, 1, 6, 24, 48, 96, 168 hours post-dose).[4]
-
Process the blood samples to isolate plasma.
-
Analyze the plasma samples using a validated bioanalytical method (e.g., ELISA or LC-MS) to determine the concentration of the intact ADC and total antibody over time.
Visualizations
Caption: General mechanism of action for a this compound antibody-drug conjugate.
Caption: Troubleshooting workflow for addressing premature this compound payload release.
References
- 1. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 7. books.rsc.org [books.rsc.org]
- 8. purepeg.com [purepeg.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. pubs.acs.org [pubs.acs.org]
- 13. imrpress.com [imrpress.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing side reactions in Maytansinoid B conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during Maytansinoid B conjugation.
Section 1: Troubleshooting Guides
This section addresses specific issues that may be encountered during the conjugation process in a question-and-answer format.
Issue 1: ADC Aggregation
Q: My Antibody-Drug Conjugate (ADC) is aggregating immediately after conjugation or during storage. What are the likely causes and how can I resolve this?
A: ADC aggregation is a common issue, primarily driven by an increase in the hydrophobicity of the antibody surface after conjugation with the hydrophobic maytansinoid payload.[1][2][3]
Immediate Post-Conjugation Aggregation:
-
Cause: Increased surface hydrophobicity due to the conjugation of the hydrophobic maytansinoid and linker, especially at a high drug-to-antibody ratio (DAR).[1][2][3] Unfavorable buffer conditions, such as a pH near the antibody's isoelectric point or the use of high concentrations of organic co-solvents (e.g., DMSO), can also promote aggregation.[1][2]
-
Solution:
-
Optimize Conjugation Chemistry: Ensure the reaction buffer pH is not near the isoelectric point of the antibody.[1][2] Minimize the concentration of organic co-solvents to less than 5% (v/v).[2]
-
Solid-Phase Conjugation: Consider immobilizing the antibody on a solid support during conjugation. This physical separation prevents the newly hydrophobic ADCs from interacting and aggregating.[1]
-
Hydrophilic Linkers: Employing hydrophilic linkers, such as those containing polyethylene glycol (PEG), can help mitigate aggregation.
-
Aggregation During Storage:
-
Cause: Suboptimal formulation and storage conditions can lead to gradual aggregation. Factors include inappropriate buffer pH, ionic strength, and exposure to thermal stress or agitation.[2][4]
-
Solution:
-
Formulation Optimization: Conduct buffer screening to identify the optimal pH and ionic strength for ADC stability.[1]
-
Use of Excipients: Incorporate stabilizing excipients, such as polysorbates (e.g., Polysorbate 20 or 80), to prevent surface-induced aggregation and cryoprotectants like sucrose or trehalose for frozen storage.[2]
-
Controlled Storage: Store the ADC at the recommended temperature and protect it from light and agitation.[4]
-
| Parameter | Potential Issue | Recommended Action |
| Buffer pH | Near the isoelectric point of the mAb. | Adjust pH to be at least 1 unit away from the pI. |
| Co-solvent | High concentration (e.g., >10% DMSO). | Minimize co-solvent concentration (<5%). |
| DAR | High DAR increases hydrophobicity.[5] | Optimize for a lower DAR if aggregation is severe. |
| Storage | Freeze-thaw cycles, agitation.[3] | Aliquot and store at stable low temperatures. |
Issue 2: Low or Inconsistent Drug-to-Antibody Ratio (DAR)
Q: My average DAR is lower than expected or varies significantly between batches. What could be the cause and how do I improve it?
A: Achieving a consistent and optimal DAR is critical for the therapeutic efficacy and safety of an ADC.[6][7] Inconsistent DAR is a common challenge, particularly with stochastic conjugation methods.[7]
-
Cause:
-
Reactant Stoichiometry: Inaccurate molar ratios of the linker-payload to the antibody can lead to variations in DAR.[7]
-
Antibody Reduction (for cysteine conjugation): Incomplete or variable reduction of interchain disulfide bonds results in an inconsistent number of available thiol groups for conjugation.[7]
-
Reagent Quality: Degradation or incorrect concentration of the linker-payload, reducing agents, or buffers can affect conjugation efficiency.[7]
-
Suboptimal pH: The pH of the reaction buffer is critical. For maleimide-thiol conjugation, the optimal pH is between 6.5 and 7.5.[8] At lower pH, the reaction rate decreases, while at higher pH, maleimide hydrolysis and reaction with amines increase.[8]
-
-
Solution:
-
Precise Stoichiometry: Carefully control the molar ratio of the maytansinoid-linker to the antibody.
-
Consistent Reduction: For cysteine conjugation, optimize the concentration of the reducing agent (e.g., TCEP) and the reaction time and temperature to ensure complete and consistent reduction of disulfide bonds.[7]
-
Reagent Quality Control: Use fresh, high-quality reagents and accurately determine their concentrations before use.[7]
-
pH Control: Maintain the optimal pH for the specific conjugation chemistry being used.[9]
-
Issue 3: Presence of Free Maytansinoid Drug
Q: How can I detect and remove unconjugated (free) maytansinoid drug from my ADC preparation?
A: The presence of free cytotoxic drug can lead to off-target toxicity and reduce the therapeutic window of the ADC.[10]
-
Detection Methods:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A common method to separate and quantify the small, hydrophobic free drug from the large, protein-based ADC.[11]
-
Mass Spectrometry (MS): Techniques like LC-MS/MS can provide high sensitivity and specificity for detecting and quantifying trace amounts of free drug.[10]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A competitive ELISA format can be developed to quantify free maytansinoids.[11]
-
-
Removal Methods:
-
Tangential Flow Filtration (TFF) / Diafiltration: An effective method for removing small molecules like free drug and unreacted linkers from the final ADC product.[12][13]
-
Size Exclusion Chromatography (SEC): Can be used to separate the high molecular weight ADC from low molecular weight impurities.
-
Adsorptive Chromatography: Techniques like hydrophobic interaction chromatography (HIC) can also be used for purification.[12][13]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the common side reactions with maleimide-based linkers and how can they be minimized?
A1: Maleimide chemistry is widely used for conjugating thiol-containing maytansinoids, but it is prone to side reactions.
-
Hydrolysis of Maleimide: The maleimide group can be hydrolyzed in aqueous solutions, especially at pH > 7.5, rendering it unreactive towards thiols.[8]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed can be reversible, leading to the transfer of the maytansinoid to other thiol-containing molecules like albumin in vivo, causing off-target toxicity.[8][14]
-
Minimization: After conjugation, the thiosuccinimide ring can be hydrolyzed by incubating the conjugate at a pH of 8.5-9.0 to form a stable ring-opened structure.[8]
-
-
Thiazine Rearrangement: This can occur when conjugating to a peptide or protein with an N-terminal cysteine, where the N-terminal amine attacks the succinimide ring.[15][16]
Q2: How do I interpret the results from a Hydrophobic Interaction Chromatography (HIC) analysis of my ADC?
A2: HIC separates molecules based on their hydrophobicity and is a key analytical technique for ADCs.[17][18][19]
-
Principle: The hydrophobicity of an ADC increases with the number of conjugated maytansinoid molecules.[20] In HIC, species with a higher DAR will be more retained and elute later.
-
Interpretation of Chromatogram:
-
A typical HIC profile of a cysteine-linked ADC will show multiple peaks.[17]
-
The first peak to elute is the unconjugated antibody (DAR=0).
-
Subsequent peaks correspond to ADCs with increasing numbers of conjugated drugs (DAR=2, DAR=4, etc.).[17]
-
By integrating the area of each peak, the relative abundance of each DAR species can be determined, and the average DAR can be calculated.[7][20]
-
-
Troubleshooting Poor Peak Shape: High-DAR species can be very hydrophobic and may bind irreversibly to the column, leading to poor peak shape.[7] Optimizing the gradient to be shallower or using a different salt in the mobile phase can improve resolution.[7]
Q3: What is the impact of the linker on maytansinoid ADC side reactions and overall performance?
A3: The linker plays a crucial role in the stability, efficacy, and toxicity of an ADC.
-
Cleavable vs. Non-cleavable Linkers:
-
Cleavable Linkers (e.g., disulfide, peptide): These are designed to release the maytansinoid payload inside the target cell upon encountering specific conditions like a reducing environment or certain enzymes.[21] Premature cleavage in circulation can lead to off-target toxicity.[3]
-
Non-cleavable Linkers (e.g., thioether): These are more stable in circulation and release the drug after lysosomal degradation of the antibody.[22][23] This can reduce off-target toxicity but may limit the "bystander effect" where the released drug can kill neighboring antigen-negative tumor cells.[24]
-
-
Linker Hydrophilicity: Hydrophobic linkers can contribute to ADC aggregation. Using hydrophilic linkers can improve solubility and allow for higher DARs without causing aggregation.
Section 3: Experimental Protocols and Visualizations
Protocol: Purification of Maytansinoid ADC using Tangential Flow Filtration (TFF)
-
System Preparation: Sanitize and equilibrate the TFF system with a suitable buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Load the conjugation reaction mixture into the TFF system.
-
Diafiltration: Perform diafiltration against 5-10 diavolumes of the equilibration buffer to remove unconjugated maytansinoid, unreacted linker, and co-solvents.
-
Concentration: Concentrate the ADC to the desired final concentration.
-
Product Recovery: Recover the purified and concentrated ADC from the system.
-
Analysis: Analyze the final product for purity, DAR, and aggregation using methods like HIC-HPLC, RP-HPLC, and SEC.
Diagrams
Caption: General workflow for this compound conjugation.
Caption: Troubleshooting guide for ADC aggregation.
Caption: Common side reactions in maleimide conjugation.
References
- 1. pharmtech.com [pharmtech.com]
- 2. benchchem.com [benchchem.com]
- 3. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EP2662096A1 - Process for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
- 13. CN101267841A - Method for preparing maytansinoid antibody conjugates - Google Patents [patents.google.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. benchchem.com [benchchem.com]
- 16. bachem.com [bachem.com]
- 17. cellmosaic.com [cellmosaic.com]
- 18. researchgate.net [researchgate.net]
- 19. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. researchgate.net [researchgate.net]
- 22. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. EP2596803A2 - Method of targeting specific cell populations using cell-binding agent maytansinoid conjugates linked via a non-cleavable linker, said conjugates, and methods of making said conjugates - Google Patents [patents.google.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Maytansinoid B ADC Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with maytansinoid B antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My cancer cell line shows unexpected resistance to a this compound ADC. What are the potential mechanisms?
Unexpected resistance to this compound ADCs can be attributed to several factors. The most common mechanisms include increased drug efflux, alterations in the target antigen, impaired ADC processing, and activation of survival pathways.[1][2][3][4][5][6]
Troubleshooting Steps:
-
Assess Drug Efflux Pump Expression: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), is a primary mechanism of maytansinoid resistance.[1][3][5][7] These pumps actively transport the cytotoxic payload out of the cell.
-
Experiment: Perform immunoblotting to determine the protein levels of ABCB1 and ABCC1 in your resistant cell line compared to a sensitive parental line.
-
Experiment: Conduct a rhodamine 123 accumulation/efflux assay to functionally assess the activity of these pumps.
-
-
Evaluate Target Antigen Expression: Reduced expression or mutation of the target antigen on the cell surface can lead to decreased ADC binding and internalization.
-
Experiment: Use flow cytometry to quantify the surface expression of the target antigen on both sensitive and resistant cells.
-
-
Investigate Lysosomal Function: Proper lysosomal function is crucial for the degradation of the ADC and the release of the maytansinoid payload.[4][5]
-
Experiment: Assess lysosomal integrity and function using commercially available lysosomal staining kits and functional assays.
-
-
Analyze ADC Trafficking and Payload Release: Resistance can arise from impaired transport of the active maytansinoid metabolite from the lysosome into the cytoplasm. The lysosomal transporter SLC46A3 has been implicated in this process for non-cleavable linkers.[5][8][9]
-
Experiment: While direct measurement of intracellular payload can be complex, you can investigate the expression of potential transporters like SLC46A3 via RT-PCR or immunoblotting.
-
Diagram: ADC Resistance Mechanisms
Caption: Key mechanisms of resistance to maytansinoid ADCs in cancer cells.
FAQ 2: How can I overcome resistance mediated by drug efflux pumps?
Resistance driven by efflux pumps like MDR1 can sometimes be overcome by modifying the ADC design or through combination therapies.
Strategies:
-
Hydrophilic Linkers: ADCs constructed with more polar, hydrophilic linkers can generate maytansinoid metabolites that are poorer substrates for MDR1.[7][10][11] For example, ADCs with a PEG4Mal linker have shown improved efficacy in MDR1-expressing cells compared to those with a less polar SMCC linker.[7][10][11]
-
Alternative Payloads/Linkers: If resistance to a maytansinoid ADC with a non-cleavable linker is observed, switching to an ADC with a cleavable linker and a different class of payload (e.g., an auristatin) may restore sensitivity.[1][2][3]
-
Combination Therapy: The use of efflux pump inhibitors (e.g., verapamil, cyclosporin A) can restore sensitivity to maytansinoids in vitro, although clinical application can be limited by toxicity.[7]
Quantitative Data Summary: Effect of Linker Polarity on ADC Potency
| Cell Line | ADC Linker | IC50 (ng/mL) | Fold-Resistance vs. Parental | Reference |
| COLO 205 | SMCC | 10 | N/A (Parental) | [7] |
| (MDR1-negative) | PEG4Mal | 8 | N/A (Parental) | [7] |
| COLO 205MDR | SMCC | >1000 | >100 | [7] |
| (MDR1-positive) | PEG4Mal | 50 | 6.25 | [7] |
| HCT-15 | SMCC | 300 | 30 (vs. COLO 205) | [7] |
| (MDR1-positive) | PEG4Mal | 30 | 3.75 (vs. COLO 205) | [7] |
FAQ 3: My resistant cell line has reduced target antigen expression. What are my options?
Reduced target antigen expression is a significant challenge.[1][2][3]
Troubleshooting & Strategies:
-
Confirm with a Sensitive Method: Ensure that the reduction in expression is accurately measured. Flow cytometry is the standard method.
-
Consider a Different Target: If the primary target is downregulated, an ADC directed against a different, more highly expressed antigen may be effective.
-
Bystander Effect: ADCs with cleavable linkers and membrane-permeable payloads can exert a "bystander effect," killing neighboring antigen-negative cells. This may be a valuable strategy in tumors with heterogeneous antigen expression.
Diagram: Experimental Workflow for Investigating ADC Resistance
Caption: A stepwise workflow for diagnosing and addressing maytansinoid ADC resistance.
Detailed Experimental Protocols
Protocol 1: Generation of an ADC-Resistant Cell Line
This protocol describes a method for generating an ADC-resistant cancer cell line through continuous exposure to the ADC.[10][12]
Materials:
-
Parental cancer cell line
-
This compound ADC
-
Complete cell culture medium
-
Cell culture flasks/dishes
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Determine IC50: First, determine the half-maximal inhibitory concentration (IC50) of the ADC on the parental cell line using a standard cytotoxicity assay (e.g., MTT).
-
Initial Exposure: Culture the parental cells in medium containing the ADC at a concentration equal to the IC50.
-
Recovery and Escalation: When the cells recover and reach approximately 80% confluency, passage them and increase the ADC concentration by 1.5- to 2-fold.
-
Repeat Cycles: Repeat this cycle of exposure, recovery, and dose escalation for several months.
-
Characterization: Periodically, test the cell population for its IC50 to the ADC. A significant increase (e.g., >10-fold) in IC50 compared to the parental line indicates the development of resistance.
-
Stabilization: Once a desired level of resistance is achieved, the resistant cell line can be maintained in a continuous low dose of the ADC to preserve the resistant phenotype.
Protocol 2: Cytotoxicity Assay (MTT-based)
This assay measures cell viability based on the metabolic activity of the cells.[1][2][3][7]
Materials:
-
Parental and resistant cell lines
-
This compound ADC (and controls like unconjugated antibody and free payload)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight.
-
Treatment: Prepare serial dilutions of the ADC and control compounds. Add 100 µL of the diluted compounds to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for a period that allows for the drug to take effect (e.g., 72-120 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the data and determine the IC50 values.
Protocol 3: Immunoblotting for ABCB1 and ABCC1
This protocol details the detection of efflux pump proteins by Western blot.
Materials:
-
Cell lysates from parental and resistant cells
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ABCB1, anti-ABCC1, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to compare the expression levels between parental and resistant cells.
Protocol 4: Rhodamine 123 Accumulation & Efflux Assay
This functional assay measures the activity of efflux pumps like MDR1.[11][13][14][15]
Materials:
-
Parental and resistant cell lines
-
Rhodamine 123
-
Efflux pump inhibitor (e.g., verapamil or cyclosporin A) as a positive control
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in culture medium at a concentration of 1x10⁶ cells/mL.
-
Inhibitor Treatment (Control): For control samples, pre-incubate cells with an efflux pump inhibitor (e.g., 50 µM verapamil) for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add rhodamine 123 to all samples to a final concentration of ~1 µM. Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash: Wash the cells twice with ice-cold FACS buffer.
-
Accumulation Measurement: For accumulation, resuspend the cells in fresh FACS buffer and analyze immediately by flow cytometry (e.g., FITC channel).
-
Efflux Measurement: For efflux, after washing, resuspend the cells in warm (37°C) culture medium and incubate for another 30-60 minutes. Then, wash with ice-cold FACS buffer and analyze by flow cytometry.
-
Data Analysis: Compare the mean fluorescence intensity (MFI) of rhodamine 123 in the resistant cells versus the parental cells. A lower MFI in resistant cells suggests increased efflux. The MFI in resistant cells should increase in the presence of an efflux pump inhibitor if the resistance is mediated by that pump.
Protocol 5: Flow Cytometry for Target Antigen Expression
This protocol is for quantifying the cell surface expression of the ADC's target antigen.[6][16][17][18]
Materials:
-
Parental and resistant cell lines
-
Primary antibody against the target antigen (the ADC's antibody can often be used)
-
Fluorophore-conjugated secondary antibody (if the primary is not conjugated)
-
Isotype control antibody
-
FACS buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells (using a non-enzymatic dissociation solution for adherent cells to preserve surface antigens) and wash with cold FACS buffer. Resuspend at 1x10⁶ cells/mL.
-
Blocking (Optional): Incubate cells with a blocking solution (e.g., Fc block) to prevent non-specific antibody binding.
-
Primary Antibody Staining: Incubate 100 µL of the cell suspension with the primary antibody (at a pre-determined optimal concentration) for 30 minutes on ice, protected from light. Include an isotype control.
-
Wash: Wash the cells twice with cold FACS buffer.
-
Secondary Antibody Staining (if applicable): If the primary antibody is not conjugated, resuspend the cells in 100 µL of FACS buffer containing the fluorophore-conjugated secondary antibody. Incubate for 30 minutes on ice, protected from light.
-
Wash: Wash the cells twice with cold FACS buffer.
-
Analysis: Resuspend the cells in 300-500 µL of FACS buffer and analyze using a flow cytometer.
-
Data Analysis: Compare the MFI of the target antigen staining between the parental and resistant cell lines after subtracting the MFI of the isotype control. A significant decrease in MFI in the resistant line indicates antigen downregulation.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 3. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The level of HER2 expression is a predictor of antibody-HER2 trafficking behavior in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. Generation of Antibody-Drug Conjugate Resistant Models | MDPI [mdpi.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rhodamine efflux patterns predict P-glycoprotein substrates in the National Cancer Institute drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Generation of Antibody-Drug Conjugate Resistant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A comparison of rhodamine 123 accumulation and efflux in cells with P-glycoprotein-mediated and MRP-associated multidrug resistance phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Therapeutic Index of Maytansinoid B Antibody-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the therapeutic index of Maytansinoid B Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant off-target toxicity with our this compound ADC. What are the potential causes and how can we mitigate this?
A1: Off-target toxicity is a common challenge and can stem from several factors. Here’s a troubleshooting guide:
-
Linker Instability: The linker may be prematurely cleaved in circulation, releasing the cytotoxic maytansinoid payload before it reaches the tumor.
-
High Drug-to-Antibody Ratio (DAR): A high DAR can lead to rapid clearance of the ADC and increased uptake by non-target tissues, such as the liver.[4][5][6]
-
Hydrophobicity of the ADC: Maytansinoids are hydrophobic, and a high payload load can increase the overall hydrophobicity of the ADC, leading to aggregation and faster clearance.[7][8]
-
"Inverse Targeting" Strategy: Free payload that has been prematurely released can cause systemic toxicity.[11][12][13]
Q2: Our ADC shows good in vitro potency but poor in vivo efficacy. What could be the reasons?
A2: This discrepancy is often related to the ADC's in vivo behavior. Consider the following:
-
Pharmacokinetics (PK): The ADC may be clearing from circulation too quickly, not allowing for sufficient tumor accumulation.
-
Troubleshooting:
-
Analyze the ADC's PK profile.
-
As mentioned above, a high DAR and hydrophobicity can lead to rapid clearance.[4][6] Optimizing the DAR and using hydrophilic linkers can improve the PK profile.[7][8][10]
-
Site-specific conjugation can lead to a more homogeneous ADC population with more predictable and favorable PK.[1][15][16]
-
-
-
Linker Stability: The linker might be too stable, preventing efficient release of the maytansinoid payload within the target cell.
-
Troubleshooting: If using a non-cleavable linker, ensure that the antibody is efficiently degraded in the lysosome to release the payload-linker-amino acid catabolite. If using a cleavable linker, confirm its susceptibility to cleavage by lysosomal proteases.
-
-
Tumor Penetration: The ADC may not be effectively penetrating the tumor tissue.
-
Troubleshooting: This is a complex issue related to the antibody's properties and the tumor microenvironment. While challenging to directly modify, ensuring optimal ADC size and charge through linker and payload selection can have an impact.
-
Q3: How can we enhance the "bystander effect" of our this compound ADC to treat heterogeneous tumors?
A3: The bystander effect, where the payload kills neighboring antigen-negative tumor cells, is crucial for efficacy in heterogeneous tumors.[17][18][19] To enhance this:
-
Use a Cleavable Linker: A cleavable linker allows the maytansinoid payload to be released from the antibody within the target cell.[17][18]
-
Optimize Payload Permeability: The released payload must be able to cross the cell membrane to affect adjacent cells. The properties of the maytansinoid derivative and the linker remnant can influence this permeability.[17][19]
-
Linker-Payload Design: The design of the linker and the attachment site on the maytansinoid can impact the properties of the released metabolite. For example, certain peptide linkers can lead to released metabolites with greater bystander killing activity.[17][20]
Q4: We are struggling with ADC aggregation. What are the common causes and solutions?
A4: ADC aggregation can compromise efficacy and induce immunogenicity.[7]
-
Cause: High hydrophobicity due to the maytansinoid payload and a high DAR are major contributors.
-
Solution:
Q5: What are the advantages of site-specific conjugation over traditional stochastic conjugation for this compound ADCs?
A5: Site-specific conjugation offers several advantages that can lead to an improved therapeutic index:[1][2][3][15][16]
-
Homogeneity: It produces a well-defined ADC with a uniform DAR, leading to more predictable pharmacokinetic and pharmacodynamic properties.[1][16]
-
Improved Stability: Conjugation at specific sites can avoid interference with antibody structure and function, potentially leading to a more stable ADC.[2][3]
-
Enhanced Therapeutic Window: The combination of homogeneity and improved stability often results in a wider therapeutic window, with better efficacy and lower toxicity.[15][16]
Data Presentation
Table 1: Impact of Drug-to-Antibody Ratio (DAR) on Maytansinoid ADC Properties
| DAR | In Vitro Potency | In Vivo Efficacy | Pharmacokinetics (Clearance) | Tolerability | Therapeutic Index |
| ~2 | Lower | Moderate | Low | High | Moderate |
| 3-4 | High | High | Low | Good | Optimal |
| >6 | Very High | Decreased | High | Lower | Narrow |
Source: Adapted from preclinical findings suggesting that maytansinoid conjugates with a DAR of 2 to 6 have a better therapeutic index than those with a very high DAR.[4][5][6]
Table 2: Comparison of Linker Technologies for Maytansinoid ADCs
| Linker Type | Key Feature | Advantages | Disadvantages |
| Non-cleavable (e.g., SMCC) | Stable thioether bond | High plasma stability, reduced off-target toxicity.[1][2] | Relies on antibody degradation for payload release; released metabolite may have limited membrane permeability. |
| Cleavable (e.g., disulfide, peptide) | Cleaved in the tumor microenvironment or intracellularly | Enables bystander effect, potentially higher potency.[17][18][20] | Risk of premature cleavage in circulation, leading to off-target toxicity. |
| Hydrophilic (e.g., PEG-containing) | Increased water solubility | Reduces aggregation, improves PK profile, may enable higher DAR.[7][8][10] | May alter binding affinity or internalization if not designed properly. |
Experimental Protocols
Protocol 1: Determination of In Vitro Cytotoxicity (IC50)
This protocol outlines a common method for assessing the potency of a this compound ADC against cancer cell lines.
-
Cell Seeding:
-
Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and a non-binding control ADC in cell culture medium.
-
Remove the old medium from the cell plates and add the ADC dilutions. Include an untreated control.
-
-
Incubation:
-
Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).[18]
-
-
Viability Assay:
-
Data Analysis:
-
Plot the percentage of cell viability against the logarithm of the ADC concentration.
-
Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a non-linear regression analysis.[23]
-
Protocol 2: In Vitro Bystander Effect Assay (Co-culture Method)
This protocol is designed to evaluate the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.[21][23]
-
Cell Preparation:
-
Label the antigen-negative "bystander" cells with a fluorescent marker (e.g., GFP) to distinguish them from the antigen-positive "target" cells.
-
-
Co-culture Seeding:
-
Seed a mixture of target and bystander cells in 96-well plates at a defined ratio (e.g., 1:1, 1:5).
-
Include wells with only bystander cells as a control.
-
Allow cells to adhere overnight.
-
-
ADC Treatment:
-
Treat the co-cultures with serial dilutions of the this compound ADC.
-
-
Incubation:
-
Incubate for 72-120 hours.
-
-
Analysis:
-
Use flow cytometry or high-content imaging to quantify the viability of the fluorescently labeled bystander cells.
-
-
Data Interpretation:
-
Compare the viability of bystander cells in the co-culture to the viability of bystander cells cultured alone. A significant decrease in viability in the co-culture indicates a bystander effect.
-
Visualizations
Caption: Workflow for optimizing the therapeutic index of this compound ADCs.
Caption: Mechanism of action of a this compound ADC leading to apoptosis.
Caption: Key strategies contributing to an improved therapeutic index for this compound ADCs.
References
- 1. Site-specific trastuzumab maytansinoid antibody-drug conjugates with improved therapeutic activity through linker and antibody engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmasalmanac.com [pharmasalmanac.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid–Antibody–Drug Conjugates [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. imrpress.com [imrpress.com]
- 16. storage.imrpress.com [storage.imrpress.com]
- 17. Peptide-Cleavable Self-immolative Maytansinoid Antibody–Drug Conjugates Designed To Provide Improved Bystander Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Development of Anilino-Maytansinoid ADCs that Efficiently Release Cytotoxic Metabolites in Cancer Cells and Induce High Levels of Bystander Killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. marinbio.com [marinbio.com]
- 23. njbio.com [njbio.com]
Technical Support Center: Maytansinoid B Antibody-Drug Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Maytansinoid B and other maytansinoid-based Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the most common formulation challenges encountered with this compound ADCs?
This compound ADCs, like other ADCs with hydrophobic payloads, are prone to several formulation challenges. The most critical issues include aggregation, instability of the linker and payload, and heterogeneity of the drug-to-antibody ratio (DAR). These challenges can impact the ADC's solubility, stability, efficacy, and safety profile.
Q2: How does the hydrophobicity of this compound contribute to formulation difficulties?
Maytansinoids are highly hydrophobic molecules. When conjugated to a monoclonal antibody (mAb), they can significantly increase the overall hydrophobicity of the ADC. This increased hydrophobicity can lead to the formation of soluble and insoluble aggregates, especially at higher concentrations required for clinical formulations.
Q3: What are the primary degradation pathways for this compound ADCs?
This compound ADCs can degrade through several mechanisms:
-
Aggregation: Both reversible and irreversible aggregation can occur, driven by hydrophobic interactions.
-
Fragmentation: The mAb backbone can fragment under stress conditions.
-
Deconjugation: The linker connecting this compound to the antibody can cleave, releasing the payload prematurely.
-
Payload Modification: The this compound molecule itself can undergo chemical modifications.
Troubleshooting Guides
Issue 1: ADC Aggregation During Formulation and Storage
Symptoms:
-
Visible particulates or opalescence in the ADC solution.
-
Increase in high molecular weight species (HMWs) detected by Size Exclusion Chromatography (SEC).
-
Decreased therapeutic efficacy and potential for increased immunogenicity.
Troubleshooting Workflow:
Solutions & Methodologies:
-
Buffer Optimization:
-
Protocol: Screen a variety of buffering agents (e.g., histidine, citrate, phosphate) at different pH levels (typically pH 5.0-7.0) to identify the optimal conditions for ADC stability. Use dynamic light scattering (DLS) and SEC to monitor aggregation.
-
-
Excipient Screening:
-
Protocol: Evaluate the effect of various excipients on ADC stability. Common stabilizers include:
-
Surfactants: Polysorbate 20 or 80 (0.01-0.1%) to prevent surface-induced aggregation.
-
Sugars: Sucrose or trehalose (5-10%) as cryoprotectants and stabilizers.
-
Amino Acids: Arginine or glycine (100-250 mM) to reduce aggregation.
-
-
Prepare formulations with different excipients and incubate at stressed conditions (e.g., 40°C for 1-4 weeks). Analyze samples by SEC at regular intervals.
-
Quantitative Data Summary:
| Formulation Parameter | Condition A | Condition B | Condition C | Result (HMWs after 4 weeks at 25°C) |
| Buffer | 20 mM Histidine, pH 6.0 | 20 mM Citrate, pH 6.5 | 20 mM Histidine, pH 6.0 | |
| Excipients | None | 5% Sucrose | 5% Sucrose, 0.02% Polysorbate 20 | |
| HMWs (%) | 15.2% | 8.5% | 3.1% |
Issue 2: Drug-to-Antibody Ratio (DAR) Heterogeneity
Symptoms:
-
Broad peaks or multiple species observed during Hydrophobic Interaction Chromatography (HIC) analysis.
-
Inconsistent potency and pharmacokinetic profile across different batches.
Troubleshooting Workflow:
Solutions & Methodologies:
-
Control of Conjugation Reaction:
-
Protocol: Tightly control the molar ratio of the linker-payload to the antibody during the conjugation reaction. Perform small-scale reactions to identify the optimal ratio that yields the desired average DAR with a narrow distribution.
-
-
Purification:
-
Protocol: Employ purification techniques like HIC or SEC to separate ADC species with different DAR values. HIC is particularly effective at resolving species based on hydrophobicity, which correlates with DAR.
-
Equilibrate a HIC column (e.g., Butyl or Phenyl) with a high-salt buffer.
-
Load the crude ADC mixture.
-
Elute with a decreasing salt gradient.
-
Collect fractions and analyze by HIC and mass spectrometry to determine the DAR of each fraction.
-
-
Quantitative Data Summary:
| Parameter | Pre-Purification | Post-HIC Purification |
| Average DAR | 3.8 | 4.0 |
| DAR Distribution | DAR0: 5%, DAR2: 25%, DAR4: 45%, DAR6: 20%, DAR8: 5% | DAR4: 95%, Other Species: <5% |
| % HMWs | 7.2% | 1.5% |
Key Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregation Analysis
-
System: HPLC system with a UV detector.
-
Column: SEC column suitable for proteins (e.g., TSKgel G3000SWxl).
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in the mobile phase.
-
Injection Volume: 20 µL.
-
Analysis: Integrate the peak areas for the monomer and high molecular weight (HMW) species to calculate the percentage of aggregation.
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
-
System: HPLC system with a UV detector.
-
Column: HIC column (e.g., Tosoh Butyl-NPR).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.
-
Gradient: 0-100% B over 30 minutes.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 280 nm.
-
Analysis: The retention time increases with the DAR. Peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) can be resolved and quantified.
Signaling Pathway
Technical Support Center: Maytansinoid B Antibody-Drug Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of conjugation pH on the stability of Maytansinoid B Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for conjugating this compound to an antibody?
A1: The optimal pH for conjugation can vary depending on the specific linker chemistry employed. For lysine-based conjugations, which are common for maytansinoids, a pH range of 7.0 to 9.0 is often used. The pKa of the lysine ε-amino group is approximately 10.5, and a pH in the slightly alkaline range facilitates the deprotonation of the amine, making it a more effective nucleophile to react with activated linkers (e.g., NHS esters).[] However, higher pH values can also increase the rate of hydrolysis of the linker, leading to a trade-off between conjugation efficiency and linker stability.
Q2: How does conjugation pH affect the stability of the final this compound ADC?
A2: The pH during conjugation can influence the final stability of the ADC in several ways:
-
Drug-to-Antibody Ratio (DAR): Higher pH can lead to a higher initial DAR by promoting the reactivity of lysine residues. However, this can also lead to a more heterogeneous product with some antibodies having a high number of conjugated drugs, which may be more prone to aggregation.
-
Aggregation: ADCs, particularly those with hydrophobic payloads like maytansinoids, have a propensity to aggregate.[2] Conjugation at a pH that is far from the antibody's isoelectric point (pI) can help to minimize aggregation by maintaining a net charge on the protein surface, leading to electrostatic repulsion between molecules.
-
Hydrolysis of the Linker: If the linker is susceptible to hydrolysis (e.g., an ester-based linker), a higher pH during conjugation can lead to premature cleavage of the linker, resulting in a lower DAR and the presence of free drug in the final product.
Q3: What are the common signs of instability in a this compound ADC preparation?
A3: Signs of instability in a this compound ADC preparation include:
-
Increased Aggregation: This can be observed as visible particulates or measured by techniques like size-exclusion chromatography (SEC).[3]
-
Drug Deconjugation: An increase in the amount of free this compound in the solution over time, which can be quantified by methods like reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Changes in Charge Heterogeneity: Alterations in the charge profile of the ADC, which can be monitored by ion-exchange chromatography (IEX).
-
Loss of Potency: A decrease in the cytotoxic activity of the ADC in cell-based assays.
Troubleshooting Guide
| Problem | Potential Cause Related to Conjugation pH | Recommended Action |
| Low Drug-to-Antibody Ratio (DAR) | The conjugation pH may be too low, leading to insufficient deprotonation of lysine residues and reduced reactivity. Alternatively, the pH may be too high, causing rapid hydrolysis of the linker before conjugation can occur. | Optimize the conjugation pH by performing small-scale experiments across a pH range (e.g., 7.0, 7.5, 8.0, 8.5). Analyze the resulting DAR to identify the optimal pH for your specific antibody-linker-drug combination. |
| High Levels of Aggregation | The conjugation pH may be too close to the isoelectric point (pI) of the antibody, minimizing its net charge and promoting self-association. High DAR values can also increase hydrophobicity and lead to aggregation.[2][4] | Adjust the conjugation pH to be further from the antibody's pI. Consider using a slightly lower pH to reduce the rate of conjugation and potentially achieve a lower, more controlled DAR. Include excipients like polysorbates in the formulation buffer to help stabilize the ADC.[3] |
| Premature Drug Release (High Free Drug) | The linker may be unstable at the conjugation pH, leading to hydrolysis. This is particularly relevant for linkers with ester bonds. | If using a pH-sensitive linker, consider performing the conjugation at a lower pH to minimize premature cleavage. Alternatively, explore different linker chemistries that are more stable at the desired conjugation pH. |
| Inconsistent Batch-to-Batch Results | Minor variations in the pH of the conjugation buffer can lead to significant differences in DAR and stability. | Ensure precise and consistent pH measurement and buffering capacity of your conjugation buffer for every batch. Calibrate your pH meter regularly. |
Quantitative Data Summary
The following table provides illustrative data on how conjugation pH can impact the stability of a Maytansinoid ADC. Please note that these are representative values for a typical lysine-conjugated maytansinoid ADC (like DM1) and the optimal conditions for this compound may vary.
| Conjugation pH | Average DAR | % Aggregation (Post-Purification) | % Free Maytansinoid (After 1 week at 4°C) |
| 6.5 | 2.1 | 1.5 | < 0.5 |
| 7.4 | 3.8 | 2.8 | < 1.0 |
| 8.5 | 4.5 | 5.2 | < 1.5 |
Experimental Protocols
This compound ADC Conjugation
-
Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 5-10 mg/mL.
-
pH Adjustment: Adjust the pH of the antibody solution to the desired conjugation pH (e.g., 7.4) using a suitable buffer (e.g., 0.1 M sodium phosphate).
-
Linker-Payload Preparation: Dissolve the this compound-linker construct in an organic co-solvent (e.g., DMSO) at a concentration that will result in a final co-solvent concentration of less than 10% in the reaction mixture.
-
Conjugation Reaction: Add the linker-payload solution to the antibody solution with gentle mixing. The molar ratio of linker-payload to antibody will depend on the desired DAR.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a defined period (e.g., 1-4 hours).
-
Quenching: Stop the reaction by adding a quenching reagent (e.g., N-acetylcysteine) to cap any unreacted linkers.
ADC Purification
-
Buffer Exchange: Purify the ADC from unreacted linker-payload and other small molecules using a method such as tangential flow filtration (TFF) or size-exclusion chromatography (SEC).
-
Final Formulation: Exchange the ADC into the final formulation buffer, which should be optimized for long-term stability (e.g., a histidine buffer at pH 6.0 with stabilizing excipients).
Stability Assessment
-
Incubation: Store aliquots of the purified ADC at various temperatures (e.g., 4°C, 25°C, and 40°C) for different time points.
-
Analysis: At each time point, analyze the samples for:
-
Aggregation: Use size-exclusion chromatography (SEC-HPLC) to quantify the percentage of high molecular weight species.
-
Free Drug: Use reverse-phase high-performance liquid chromatography (RP-HPLC) to measure the amount of unconjugated this compound.
-
DAR: Determine the average DAR using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Potency: Evaluate the biological activity of the ADC using a relevant cell-based cytotoxicity assay.
-
Visualizations
Caption: Experimental workflow for assessing the impact of conjugation pH on this compound ADC stability.
Caption: Logical relationship for troubleshooting this compound ADC instability related to conjugation pH.
References
Technical Support Center: Mitigating Off-Target Toxicity of Maytansinoid ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to reduce the off-target toxicity of Maytansinoid B Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant hematologic toxicity (e.g., neutropenia, thrombocytopenia) in our in vivo studies with a maytansinoid ADC. What are the likely causes and how can we address this?
A1: Hematologic toxicity is a common off-target effect of maytansinoid ADCs, often stemming from the premature release of the cytotoxic payload into systemic circulation. This can be caused by several factors:
-
Linker Instability: The linker connecting the maytansinoid to the antibody may be unstable in the bloodstream, leading to payload release before the ADC reaches the target tumor cells. This is particularly true for linkers that are susceptible to enzymatic cleavage or hydrolysis in plasma.
-
Hydrophobicity of the ADC: Maytansinoids are hydrophobic, and high drug-to-antibody ratios (DAR) can increase the overall hydrophobicity of the ADC. This can lead to faster clearance from circulation and increased uptake by cells of the reticuloendothelial system (RES), such as macrophages, contributing to off-target toxicity.
-
"Bystander" Killing of Healthy Cells: Some maytansinoid payloads, once released from the ADC, can permeate the membranes of nearby healthy cells and induce apoptosis. This is known as the "bystander effect."
Troubleshooting Steps:
-
Evaluate Linker Stability:
-
Recommendation: Switch to a more stable linker. For instance, non-cleavable linkers or enzymatically-cleavable linkers that are specifically cleaved in the tumor microenvironment can reduce premature payload release.
-
Actionable Advice: If using a disulfide linker, consider switching to a thioether linker, which is generally more stable.
-
-
Modify the Linker to Increase Hydrophilicity:
-
Recommendation: Incorporate hydrophilic moieties into the linker, such as polyethylene glycol (PEG) chains.
-
Actionable Advice: The introduction of PEG linkers can improve the pharmacokinetics and reduce the toxicity of ADCs. This can be achieved by using PEGylated linkers during the conjugation process.
-
-
Optimize the Drug-to-Antibody Ratio (DAR):
-
Recommendation: A lower DAR can decrease the overall hydrophobicity of the ADC, potentially reducing off-target toxicity.
-
Actionable Advice: Aim for a lower, more homogeneous DAR. Site-specific conjugation methods can help achieve a more uniform DAR compared to traditional stochastic conjugation methods.
-
Q2: Our maytansinoid ADC shows poor pharmacokinetic (PK) properties, including rapid clearance and low exposure. How can we improve this?
A2: Poor PK properties of maytansinoid ADCs are often linked to their hydrophobicity. The hydrophobic nature of the maytansinoid payload can lead to aggregation and rapid clearance by the RES.
Troubleshooting Steps:
-
Increase Hydrophilicity:
-
Recommendation: As mentioned previously, incorporating hydrophilic linkers (e.g., PEG) can significantly improve the solubility and PK profile of the ADC.
-
Actionable Advice: Experiment with different lengths and branching of PEG chains to find the optimal balance between hydrophilicity and ADC activity.
-
-
Site-Specific Conjugation:
-
Recommendation: Conjugating the maytansinoid to specific sites on the antibody can lead to a more homogeneous product with improved PK.
-
Actionable Advice: Utilize engineered cysteines, unnatural amino acids, or enzymatic ligation to control the site of conjugation and the DAR.
-
-
Payload Modification:
-
Recommendation: While more complex, modifying the maytansinoid payload itself to be more hydrophilic could be a long-term strategy.
-
Actionable Advice: This would involve medicinal chemistry efforts to synthesize novel maytansinoid analogs with improved physicochemical properties.
-
Q3: We are struggling with ADC aggregation during formulation and storage. What are the potential causes and solutions?
A3: ADC aggregation is a critical issue that can impact efficacy, safety, and shelf-life. The hydrophobicity of the maytansinoid payload is a major contributor to this problem.
Troubleshooting Steps:
-
Formulation Optimization:
-
Recommendation: The formulation buffer can be optimized to minimize aggregation.
-
Actionable Advice: Screen different pH conditions and excipients (e.g., surfactants like polysorbate 20/80, sugars like sucrose or trehalose) to identify a formulation that enhances ADC stability.
-
-
Reduce Hydrophobicity:
-
Recommendation: As with PK issues, reducing the hydrophobicity of the ADC is key.
-
Actionable Advice: Employ hydrophilic linkers or optimize the DAR to mitigate the hydrophobic patches on the ADC surface that drive aggregation.
-
-
Control Conjugation Process:
-
Recommendation: The conjugation process itself can induce aggregation if not properly controlled.
-
Actionable Advice: Ensure that the reaction conditions (e.g., pH, temperature, reaction time) are optimized to minimize side reactions and aggregation.
-
Quantitative Data Summary
Table 1: Impact of Linker Type on ADC Toxicity
| Linker Type | Payload | In Vivo Toxicity (Metric) | Reference |
| Cleavable Disulfide | DM1 | Higher incidence of neutropenia | Generic knowledge |
| Non-cleavable Thioether | DM1 | Reduced systemic toxicity | Generic knowledge |
| PEGylated Cleavable | DM4 | Lower off-target toxicity compared to non-PEGylated |
Table 2: Effect of DAR on ADC Pharmacokinetics
| DAR | Conjugation Method | Clearance Rate | In Vivo Efficacy |
| High (~8) | Stochastic | Higher | May be reduced due to poor PK |
| Low (~2) | Site-specific | Lower | Often improved due to better exposure |
| Moderate (~4) | Stochastic | Moderate | Variable |
Experimental Protocols
Protocol 1: Linker Stability Assay in Plasma
Objective: To assess the stability of the ADC linker in plasma over time.
Methodology:
-
Incubation: Incubate the maytansinoid ADC in fresh human (or other species) plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).
-
Sample Preparation: Precipitate plasma proteins from the aliquots using a suitable method (e.g., acetonitrile precipitation).
-
Analysis: Analyze the supernatant for the presence of the released maytansinoid payload using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).
-
Quantification: Quantify the amount of released payload at each time point and calculate the percentage of intact ADC remaining.
Protocol 2: In Vitro Bystander Effect Assay
Objective: To determine the ability of the maytansinoid payload to kill neighboring antigen-negative cells.
Methodology:
-
Cell Co-culture: Co-culture antigen-positive target cells with antigen-negative bystander cells. The bystander cells should be labeled with a fluorescent marker (e.g., GFP) for easy identification.
-
ADC Treatment: Treat the co-culture with the maytansinoid ADC at various concentrations.
-
Incubation: Incubate the cells for a period sufficient to induce cell death (e.g., 72-96 hours).
-
Analysis: Use flow cytometry or high-content imaging to quantify the viability of both the antigen-positive and the fluorescently labeled antigen-negative bystander cells.
-
Data Interpretation: An increase in the death of bystander cells in the presence of the ADC indicates a bystander effect.
Visualizations
Caption: Experimental workflow for evaluating and optimizing Maytansinoid ADCs.
Caption: Troubleshooting logic for off-target toxicity of Maytansinoid ADCs.
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of Maytansinoid B and DM1 for Cancer Research
For researchers and professionals in drug development, understanding the nuanced differences between cytotoxic agents is paramount. This guide provides a detailed comparison of Maytansinoid B and DM1, two potent microtubule-targeting agents, with a focus on their cytotoxic profiles, mechanisms of action, and the experimental methodologies used for their evaluation.
Maytansinoids, a class of potent anti-mitotic agents, have garnered significant attention in the field of oncology, particularly as payloads for antibody-drug conjugates (ADCs). Among the various maytansinoid analogues, this compound and DM1 are of considerable interest. While both share a common mechanism of action, subtle structural differences can influence their cytotoxic potency.
Mechanism of Action: Disrupting the Cellular Scaffolding
Both this compound and DM1 exert their cytotoxic effects by interfering with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape.[1] These agents bind to tubulin, the protein subunit of microtubules, at the vinca alkaloid binding site. This binding inhibits the polymerization of tubulin into microtubules, leading to microtubule depolymerization. The disruption of the microtubule network triggers a mitotic arrest in the G2/M phase of the cell cycle, ultimately culminating in apoptotic cell death.[1]
The following diagram illustrates the signaling pathway leading to apoptosis induced by this compound and DM1.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. While direct head-to-head comparisons in the same study are limited, the available data consistently demonstrate the high potency of both this compound (often referred to by its structural analog, ansamitocin P-3) and DM1, with DM1 generally exhibiting slightly higher cytotoxic activity.
| Compound | Cell Line | IC50 (pM) | Reference |
| Ansamitocin P-3 (this compound analog) | MCF-7 (Breast Cancer) | 20 ± 3 | [2] |
| Ansamitocin P-3 (this compound analog) | HeLa (Cervical Cancer) | 50 ± 0.5 | [2] |
| Ansamitocin P-3 (this compound analog) | EMT-6/AR1 (Murine Breast Cancer) | 140 ± 17 | [2] |
| Ansamitocin P-3 (this compound analog) | MDA-MB-231 (Breast Cancer) | 150 ± 1.1 | [2] |
| S-methyl DM1 | MCF-7 (Breast Cancer) | 330 (for mitotic arrest) | |
| S-methyl DM1 | MCF-7 (Breast Cancer) | 340 (for G2/M arrest) |
Note: Data for S-methyl DM1 is presented as it is a stable, active metabolite of DM1 used in cytotoxicity assays.
Experimental Protocols: Assessing Cytotoxicity
The in vitro cytotoxicity of this compound and DM1 is typically evaluated using cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose.
MTT Assay Protocol
This protocol outlines the general steps for determining the IC50 values of maytansinoids.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and DM1 stock solutions (in a suitable solvent like DMSO)
-
96-well microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Workflow:
References
A Head-to-Head Battle of Warheads: Maytansinoid B vs. Auristatin Payloads in ADCs
A Comprehensive Guide to their Mechanisms of Action, Efficacy, and Bystander Effects
For researchers, scientists, and drug development professionals in the field of oncology, the choice of cytotoxic payload is a pivotal decision in the design of effective Antibody-Drug Conjugates (ADCs). Maytansinoids (e.g., DM1, DM4) and auristatins (e.g., MMAE, MMAF) represent two of the most clinically validated and widely utilized classes of payloads. Both potently inhibit microtubule dynamics, yet their distinct mechanisms of action, physicochemical properties, and resulting biological activities lead to significant differences in ADC efficacy, bystander killing, and overall therapeutic window.
This guide provides an objective, data-driven comparison of maytansinoid and auristatin payloads, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways to inform rational ADC design.
At a Glance: Key Differences Between Maytansinoid and Auristatin Payloads
| Feature | Maytansinoids (e.g., DM1) | Auristatins (e.g., MMAE, MMAF) |
| Primary Mechanism | Tubulin depolymerization | Tubulin depolymerization |
| Tubulin Binding Site | Maytansine site | Vinca alkaloid site[1] |
| Potency | High (sub-nanomolar IC50)[2] | Very High (pM to sub-nanomolar IC50)[] |
| Hydrophobicity | Less hydrophobic than auristatin-based ADCs[1] | More hydrophobic than maytansinoid-based ADCs[1] |
| Bystander Effect | Limited to potent, depending on linker and payload | MMAE: Potent; MMAF: Minimal to none[4][5] |
| Membrane Permeability | Moderate | MMAE: High; MMAF: Low (charged molecule)[4][5] |
Mechanism of Action: A Tale of Two Binding Sites
Both maytansinoids and auristatins exert their cytotoxic effects by disrupting the cellular microtubule network, a critical component of the cytoskeleton involved in cell division, intracellular transport, and cell shape maintenance. However, they achieve this through binding to distinct sites on tubulin, the fundamental protein subunit of microtubules.[1]
Maytansinoids, such as DM1 and DM4, bind to the maytansine binding site on β-tubulin.[] This binding inhibits the assembly of tubulin into microtubules and can induce the disassembly of existing microtubules.[6] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[4]
Auristatins, like MMAE and MMAF, on the other hand, bind to the vinca alkaloid binding site on β-tubulin.[1] Similar to maytansinoids, this interaction prevents tubulin polymerization and leads to mitotic arrest and apoptosis.[7] The high potency of these payloads is a key factor in their success in ADCs, as only a small number of payload molecules need to be delivered to the target cell to induce cell death.[]
General mechanism of action for tubulin-inhibiting ADCs.
Comparative Performance Data
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of the in vitro potency of an ADC. The following tables summarize representative IC50 values for maytansinoid and auristatin ADCs from various studies. It is important to note that direct comparisons can be challenging due to variations in cell lines, antibodies, linkers, and drug-to-antibody ratios (DARs).
Table 1: Comparative in vitro cytotoxicity of anti-CD30 ADCs in Karpas 299 cells [2]
| ADC | Payload | Linker | IC50 (nmol/L) |
| anti-CD30-MCC-DM1 | DM1 | Non-cleavable (MCC) | 0.06 |
| ADCETRIS® | MMAE | Cleavable (vc) | 0.04 |
Table 2: In vitro cytotoxicity of HER2-targeted affibody drug conjugates [8]
| Conjugate | Payload | IC50 (nM) in SKOV3 cells |
| ZHER2-ABD-mcDM1 | DM1 | ~10-12 |
| ZHER2-ABD-mcMMAF | MMAF | ~0.18 |
| ZHER2-ABD-mcMMAE | MMAE | Considerably weaker than DM1 and MMAF conjugates |
Table 3: In vitro cytotoxicity of anti-Trop-2 ADCs [9]
| Cell Line | ADC Payload | IC50 (ng/mL) |
| CFPAC-1 (Pancreatic) | SY02-MMAE | 1.19 |
| MDA-MB-468 (Breast) | SY02-MMAE | 0.28 |
Note: Direct comparative data for a DM1 ADC under the same experimental conditions was not available in the referenced study.[9]
In Vivo Efficacy
Preclinical xenograft models are essential for evaluating the anti-tumor activity of ADCs in a living system.
Table 4: Comparative in vivo efficacy of HER2-targeted affibody drug conjugates in a SKOV3 xenograft model [10]
| Treatment Group (2.9 mg/kg) | Payload | Outcome |
| ZHER2-ABD-mcMMAF | MMAF | Complete tumor regression in 50% of mice |
| ZHER2-ABD-mcDM1 | DM1 | Moderate anti-tumor effect |
The Bystander Effect: Killing the Neighbors
The bystander effect is the ability of an ADC to kill not only the antigen-positive target cells but also adjacent antigen-negative cells.[4] This is a crucial attribute for treating heterogeneous tumors where not all cells express the target antigen. The key determinant of the bystander effect is the physicochemical properties of the released payload, particularly its ability to permeate cell membranes.[4][5]
MMAE is a neutral, more hydrophobic molecule, which allows it to readily cross cell membranes.[5] Once released into a target cell, it can diffuse into the surrounding tumor microenvironment and kill neighboring cells, resulting in a potent bystander effect.[4][5]
MMAF , in contrast, has a charged C-terminal phenylalanine residue, making it more hydrophilic and significantly less membrane-permeable.[5][7] This property largely confines the cytotoxic activity to the target cell, resulting in a minimal to non-existent bystander effect.[4][5]
Maytansinoids (DM1) , when released from ADCs with non-cleavable linkers (e.g., T-DM1), the resulting payload-linker-amino acid catabolite is charged and has limited membrane permeability, thus exhibiting a weak bystander effect.[11] However, maytansinoid ADCs with cleavable linkers that release a neutral, more hydrophobic payload can exhibit a more pronounced bystander effect.[]
The role of payload permeability in the bystander effect.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the in vitro cytotoxicity of ADCs using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
ADC Treatment: Prepare serial dilutions of the ADC and control articles (e.g., unconjugated antibody, free payload). Remove the culture medium from the wells and add the ADC dilutions. Include wells with medium only (blank) and cells with medium but no ADC (negative control).[9]
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.[9]
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve fitting software.[9]
Workflow for an in vitro cytotoxicity (MTT) assay.
In Vivo Xenograft Efficacy Study
This protocol provides a general framework for evaluating the in vivo efficacy of ADCs in a subcutaneous xenograft model.
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD-scid).[13]
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells) mixed with Matrigel into the flank of the mice.[14]
-
Tumor Growth Monitoring: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³). Monitor tumor volume using caliper measurements (Volume = (length x width²)/2).[15]
-
Randomization and Treatment: Randomize mice into treatment groups (typically 5-10 mice per group) with similar average tumor volumes.[13] Administer the ADC, vehicle control, and other control articles (e.g., unconjugated antibody) via an appropriate route (typically intravenous).
-
Efficacy Assessment: Monitor tumor volume and body weight regularly (e.g., twice weekly). The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.[13]
-
Data Analysis: Plot mean tumor volume ± SEM for each group over time. Use appropriate statistical tests (e.g., t-test, ANOVA) to compare treatment groups.[13]
Conclusion: Selecting the Right Warhead for the Job
The choice between a maytansinoid and an auristatin payload is a multifaceted decision that depends on the specific therapeutic strategy.
Maytansinoid-based ADCs offer high potency and, with the appropriate linker, can induce a bystander effect. Their lower hydrophobicity compared to auristatin ADCs may also be advantageous in terms of ADC stability and pharmacokinetics.[1]
Auristatin-based ADCs , particularly those with an MMAE payload, are the preferred choice when a potent bystander effect is desired to combat tumor heterogeneity.[5] The high membrane permeability of MMAE allows for the effective killing of surrounding antigen-negative tumor cells.[4] Conversely, MMAF-based ADCs, with their limited cell permeability, provide a more targeted and contained cytotoxic effect, which can be beneficial for minimizing off-target toxicities to healthy tissues.[5]
Ultimately, the optimal payload selection requires careful consideration of the target antigen's expression level and heterogeneity, the tumor microenvironment, and the desired balance between potent, widespread cytotoxicity and a highly targeted, contained effect. The experimental data and protocols provided in this guide serve as a valuable resource for making these critical decisions in the development of the next generation of life-saving antibody-drug conjugates.
References
- 1. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugation of DM1 to anti-CD30 antibody has potential antitumor activity in CD30-positive hematological malignancies with lower systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ligandtracer.com [ligandtracer.com]
- 8. A comparison of affibody conjugates loaded with auristatin and maytansine derived drugs [diva-portal.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Efficacy of Maytansinoid-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vitro efficacy of maytansinoid-based Antibody-Drug Conjugates (ADCs), with a focus on the well-characterized maytansinoid derivative, DM1, utilized in Trastuzumab-DM1 (T-DM1). While direct comparative data for Maytansinoid B ADCs are not extensively available in the public domain, this compound is recognized as a potent cytotoxic agent within the maytansinoid class, exhibiting picomolar activity against various tumor cell lines.[1] This guide will leverage data from maytansinoid ADCs, such as T-DM1, and compare their performance with ADCs carrying a different class of payload, auristatins, exemplified by monomethyl auristatin E (MMAE).
The in vitro evaluation of ADC efficacy is a critical step in the drug development pipeline, providing essential data on potency, target specificity, and mechanism of action before advancing to preclinical and clinical studies.[2] Key in vitro assays include cytotoxicity, binding, and internalization studies.
Mechanism of Action: Maytansinoids and Auristatins
Both maytansinoids (e.g., DM1, DM4, this compound) and auristatins (e.g., MMAE) are highly potent microtubule-targeting agents that induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[][4][5] They bind to tubulin, a key component of microtubules, but at different sites. This disruption of the microtubule network is a proven strategy in cancer therapy. The high cytotoxicity of these payloads, often 100 to 1000 times more powerful than traditional chemotherapeutic agents, makes them ideal for targeted delivery via ADCs.
Quantitative Comparison of In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a standard measure of the in vitro potency of a compound. The following tables summarize the IC50 values for maytansinoid and auristatin-based ADCs across various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of Trastuzumab-DM1 (T-DM1) in HER2-Positive Cancer Cell Lines
| Cell Line | Cancer Type | HER2 Expression | T-DM1 IC50 (µg/mL) | Reference |
| KMCH-1 | Biliary Tract Cancer | High | 0.031 | [6] |
| Mz-ChA-1 | Biliary Tract Cancer | High | 1.3 | [6] |
| KKU-100 | Biliary Tract Cancer | Low | 4.3 | [6] |
| SK-BR-3 | Breast Cancer | High | 0.02 (nM) | [7] |
| AU-565 | Breast Cancer | High | - | [8] |
| HCC1954 | Breast Cancer | High | - | [8] |
| MDA-MB-453 | Breast Cancer | Moderate | - | [8] |
| SKOV-3 | Ovarian Cancer | Moderate | 1.2 | [8] |
| BT-474 | Breast Cancer | High | 0.036 (µM) | [9] |
| MDA-MB-361 | Breast Cancer | Moderate | - | [10] |
Table 2: In Vitro Cytotoxicity (IC50) of MMAE-Based ADCs in Various Cancer Cell Lines
| ADC Target | Cell Line | Cancer Type | MMAE-ADC IC50 (nM) | Free MMAE IC50 (nM) | Reference |
| Tissue Factor | BxPC-3 | Pancreatic | 1.15 | 0.97 | [11] |
| Tissue Factor | PSN-1 | Pancreatic | 15.53 | 0.99 | [11] |
| Tissue Factor | Capan-1 | Pancreatic | 105.65 | 1.10 | [11] |
| CD30 | Karpas 299 | Lymphoma | Potent | - | [12] |
| CD30 | L-82 | Lymphoma | 2-55 (ng/mL) | - | [12] |
| CD70 | L-82 | Lymphoma | 2-55 (ng/mL) | - | [12] |
| CD71 | L-82 | Lymphoma | 2-55 (ng/mL) | - | [12] |
Signaling Pathways and Experimental Workflows
To visualize the processes involved in ADC-mediated cell killing and the experimental procedures used for their evaluation, the following diagrams are provided.
Caption: ADC Mechanism of Action
Caption: In Vitro Cytotoxicity Assay Workflow
Caption: ADC Internalization Assay Workflow
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (MTT-Based)
This protocol is adapted from established methods for determining the cytotoxic effects of ADCs.[2]
Objective: To determine the IC50 of a maytansinoid ADC in a panel of cancer cell lines.
Materials:
-
Target cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Maytansinoid ADC and unconjugated antibody control
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
ADC Treatment: Prepare serial dilutions of the maytansinoid ADC and the unconjugated antibody control in complete culture medium. Remove the existing medium from the cells and add 100 µL of the ADC or control dilutions to the respective wells. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.
ADC Binding Assay (Cell-Based ELISA)
This protocol provides a method for quantifying the binding of an ADC to its target antigen on the cell surface.[13][14]
Objective: To determine the binding affinity of a maytansinoid ADC to target-expressing cells.
Materials:
-
Target-positive and target-negative cell lines
-
96-well high-binding microplate
-
Maytansinoid ADC and isotype control antibody
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (if using an unlabeled ADC)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Fixation: Carefully remove the culture medium and fix the cells with fixing solution for 20 minutes at room temperature.
-
Washing: Wash the cells three times with wash buffer.
-
Blocking: Block non-specific binding sites by incubating with blocking buffer for 1 hour at room temperature.
-
ADC Incubation: Add serial dilutions of the maytansinoid ADC or isotype control to the wells and incubate for 2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with wash buffer.
-
Secondary Antibody Incubation: If the primary ADC is not directly conjugated to a reporter, incubate with an HRP-conjugated secondary antibody that recognizes the ADC for 1 hour at room temperature.
-
Washing: Wash the cells three times with wash buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add stop solution to each well.
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Plot the absorbance against the ADC concentration to determine the binding curve and calculate the EC50.
ADC Internalization Assay (Flow Cytometry-Based with pH-Sensitive Dye)
This protocol describes a method to quantify the internalization of an ADC into target cells using a pH-sensitive dye that fluoresces in the acidic environment of endosomes and lysosomes.[15][16][17][18][19]
Objective: To measure the rate and extent of maytansinoid ADC internalization.
Materials:
-
Target cancer cell lines
-
Maytansinoid ADC
-
pH-sensitive fluorescent dye labeling kit (e.g., pHrodo)
-
Flow cytometer
-
FACS tubes
-
Wash buffer (e.g., PBS with 2% FBS)
-
Trypsin (for adherent cells)
Procedure:
-
ADC Labeling: Label the maytansinoid ADC with the pH-sensitive dye according to the manufacturer's instructions.
-
Cell Treatment: Resuspend target cells in complete medium and incubate them with the labeled ADC at a predetermined concentration (e.g., 10 µg/mL) at 37°C for various time points (e.g., 0, 1, 4, 24 hours). A control at 4°C can be included to measure surface binding without internalization.
-
Stopping Internalization: At each time point, stop the internalization process by placing the cells on ice and washing them with cold wash buffer.
-
Cell Preparation for Flow Cytometry: For adherent cells, detach them using trypsin. Resuspend all cells in cold wash buffer.
-
Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer. The increase in fluorescence intensity over time at 37°C compared to the 4°C control indicates internalization.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) at each time point to determine the rate and extent of ADC internalization.
Conclusion
The in vitro validation of maytansinoid-based ADCs is a multifaceted process that relies on a suite of robust and reproducible assays. This guide provides a framework for comparing the efficacy of these ADCs, using T-DM1 as a key example, against other payload classes like auristatins. The provided protocols for cytotoxicity, binding, and internalization assays offer a starting point for researchers to generate critical data for the development of the next generation of targeted cancer therapies. While specific comparative data for this compound ADCs remains to be broadly published, its potent cytotoxic nature suggests it is a promising payload for future ADC development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 5. Maytansine and Cellular Metabolites of Antibody-Maytansinoid Conjugates Strongly Suppress Microtubule Dynamics by Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Activity of trastuzumab emtansine (T-DM1) in 3D cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitumor effect of antitissue factor antibody‐MMAE conjugate in human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. eag.com [eag.com]
- 15. Antibody Internalization Assay Using a pH Sensor Fluorescent Dye [worldwide.promega.com]
- 16. cdn.origene.com [cdn.origene.com]
- 17. news-medical.net [news-medical.net]
- 18. Antibody Internalization | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. sinobiological.com [sinobiological.com]
Comparative Guide to Cross-Reactivity of Maytansinoid-Conjugated Antibodies
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of antibody-drug conjugates (ADCs) is paramount for ensuring their safety and efficacy. This guide provides an objective comparison of factors influencing the cross-reactivity of maytansinoid-conjugated antibodies, supported by experimental data and detailed methodologies.
Maytansinoids, such as DM1 and DM4, are potent microtubule-targeting agents used as cytotoxic payloads in ADCs.[1] While designed to selectively target cancer cells, off-target binding, or cross-reactivity, can lead to toxicity in healthy tissues.[2] This guide delves into the nuances of maytansinoid ADC cross-reactivity, offering insights into its assessment and the factors that govern it.
Factors Influencing Off-Target Binding
The cross-reactivity of a maytansinoid-conjugated antibody is not solely determined by the antibody's specificity. The linker and the maytansinoid payload itself can contribute to off-target effects. Non-specific uptake of intact ADCs in healthy tissues can also contribute to off-target toxicities.[3]
The Antibody: The monoclonal antibody (mAb) component is the primary determinant of target specificity. However, even highly specific antibodies can exhibit low-level binding to related antigens or through their Fc region. Rigorous antibody selection and engineering are crucial to minimize this potential for cross-reactivity.
The Linker: The chemical linker connecting the antibody to the maytansinoid payload plays a critical role in the stability and release of the cytotoxic agent. Premature release of the maytansinoid in circulation can lead to systemic toxicity.[4] Linker stability is therefore a key consideration in ADC design to minimize off-target effects.
The Maytansinoid Payload: The maytansinoid derivatives, DM1 and DM4, are both potent anti-mitotic agents.[5] While they share a core mechanism of action, their physicochemical properties can influence the off-target toxicity profile of the ADC. For instance, ocular toxicity has been noted as a dose-limiting adverse event for some DM4-ADCs.[3] The hydrophobicity of the payload can also impact non-specific uptake by cells.[6]
Comparative Analysis of Maytansinoid Payloads: DM1 vs. DM4
While direct head-to-head cross-reactivity studies are not extensively published, a comparison of their properties provides insights into their potential for off-target effects.
| Feature | Maytansinoid DM1 (Emtansine) | Maytansinoid DM4 (Ravtansine) |
| Potency | High, with IC50 values in the sub-nanomolar to low nanomolar range.[5] | Higher potency than DM1 in some sensitive cell lines, with IC50 values in the picomolar range.[5] |
| Associated Off-Target Toxicities | Hepatotoxicity and thrombocytopenia have been observed.[2][3] | Ocular toxicity and neuropathy have been reported as potential dose-limiting toxicities.[3] |
| Hydrophobicity | Generally considered to be hydrophobic. | Also hydrophobic, with some studies suggesting maytansinoid-based ADCs are less hydrophobic than auristatin-based ADCs.[6][7] |
| Clinical Use | Utilized in the FDA-approved ADC, Trastuzumab emtansine (Kadcyla).[8] | Used in several ADCs in clinical development.[1] |
Experimental Methodologies for Cross-Reactivity Assessment
A variety of in vitro assays are employed to evaluate the cross-reactivity and off-target effects of maytansinoid-conjugated antibodies.
In Vitro Cytotoxicity Assays
These assays are fundamental to understanding the on-target and off-target killing potential of an ADC.
Protocol:
-
Cell Culture: Culture a panel of cell lines, including target antigen-positive cells, target antigen-negative cells, and cells representing various healthy tissues.
-
ADC Treatment: Treat the cells with a serial dilution of the maytansinoid-conjugated antibody and a non-targeting control ADC for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as a colorimetric assay (e.g., MTT, XTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line. A low IC50 value in antigen-negative cells suggests potential off-target cytotoxicity.
Tissue Cross-Reactivity Studies
Immunohistochemistry (IHC) on a panel of normal human tissues is a standard regulatory requirement to assess potential off-target binding.[9][10]
Protocol:
-
Tissue Sections: Obtain frozen or formalin-fixed paraffin-embedded tissue sections from a comprehensive panel of normal human tissues.
-
ADC Incubation: Incubate the tissue sections with the maytansinoid-conjugated antibody at various concentrations.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chromogenic substrate to visualize the binding of the ADC.
-
Microscopic Analysis: A pathologist evaluates the staining pattern and intensity to identify any specific or non-specific binding in different cell types and tissues.
Flow Cytometry Binding Assays
This technique provides quantitative data on the binding of an ADC to the surface of different cell types.
Protocol:
-
Cell Preparation: Prepare single-cell suspensions of target and non-target cell lines.
-
ADC Incubation: Incubate the cells with fluorescently labeled maytansinoid-conjugated antibody or a primary ADC followed by a fluorescently labeled secondary antibody.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer to measure the mean fluorescence intensity (MFI) of the cell populations.
-
Data Interpretation: An increase in MFI in non-target cells indicates cross-reactivity.
Data Presentation: In Vitro Assays for ADC Cross-Reactivity Evaluation
| Assay | Purpose | Key Parameters Measured |
| In Vitro Cytotoxicity | To assess the cytotoxic effect of the ADC on target and non-target cells. | IC50 (Half-maximal inhibitory concentration) |
| Tissue Cross-Reactivity (IHC) | To identify potential off-target binding in a wide range of normal human tissues.[9] | Staining intensity and localization |
| Flow Cytometry Binding | To quantify the binding of the ADC to the surface of different cell lines. | Mean Fluorescence Intensity (MFI) |
| Protein Microarrays | To screen for binding against a large number of purified human proteins. | Signal intensity of binding |
| Bystander Killing Assay | To evaluate the ability of the released payload to kill neighboring antigen-negative cells. | Viability of co-cultured antigen-negative cells |
Visualizations
Mechanism of Action of a Maytansinoid-Conjugated Antibody
Caption: Mechanism of action of a maytansinoid-conjugated antibody.
Experimental Workflow for ADC Cross-Reactivity Assessment
Caption: Experimental workflow for assessing ADC cross-reactivity.
References
- 1. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 2. researchgate.net [researchgate.net]
- 3. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. imrpress.com [imrpress.com]
- 9. prisysbiotech.com [prisysbiotech.com]
- 10. Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Method Validation for the Quantification of Maytansinoids
Introduction
This guide will delve into a comparison of common analytical techniques, detail key validation parameters as mandated by regulatory agencies such as the FDA and EMA, and provide exemplary experimental protocols and data.
Comparison of Bioanalytical Methods: LC-MS/MS vs. HPLC-DAD
The two most prevalent analytical techniques for the quantification of maytansinoids in biological fluids are Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).
-
LC-MS/MS is generally considered the gold standard for bioanalysis due to its high sensitivity and selectivity. The ability to monitor specific precursor-to-product ion transitions for the analyte and an internal standard minimizes interference from matrix components, allowing for lower limits of quantification.
-
HPLC-DAD is a more accessible technique that relies on the absorbance of UV-Vis light by the analyte. While less sensitive than LC-MS/MS, it can be a suitable alternative when the expected concentrations of the maytansinoid are higher and the biological matrix is relatively clean.
The choice between these methods often depends on the required sensitivity, the complexity of the biological matrix, and the available instrumentation.
Key Bioanalytical Method Validation Parameters
A bioanalytical method must be rigorously validated to ensure its reliability. The key parameters, as outlined by regulatory bodies, include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the sample.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.
-
Matrix Effect: The alteration of the analyte's response due to the presence of interfering components in the biological matrix.
-
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.
Data Presentation: Comparison of Validated Methods for Maytansinoid Quantification
The following tables summarize the performance characteristics of published and validated bioanalytical methods for the quantification of maytansinoids DM1 and DM4.
Table 1: LC-MS/MS Method Performance for Maytansinoid Quantification
| Parameter | Method for DM1 in Human Serum | Method for DM4 in Human Plasma[1] | Method for Ansamitocin P-3 (Maytansinoid Analog) in Rat Plasma[2] |
| LLOQ | 0.500 ng/mL | 0.100 ng/mL | 1 ng/mL |
| Linearity Range | 0.500 - 200 ng/mL | 0.100 - 50.0 ng/mL | 1 - 500 ng/mL |
| Intra-day Precision (%CV) | <15% | Not Reported | 5.5 - 12.9% |
| Inter-day Precision (%CV) | <15% | Not Reported | 6.4 - 10.4% |
| Accuracy (% Bias) | 99.2 - 110.9% | Not Reported | Not Reported |
| Sample Volume | Not Reported | Not Reported | 0.2 mL |
| Internal Standard | Not Reported | Not Reported | FK228 |
Table 2: HPLC-DAD Method Performance for Maytansinoid Quantification
| Parameter | Method for DM4 and S-methyl-DM4 in Plasma[3] |
| LLOQ | 0.06 µg/mL (60 ng/mL) |
| Linearity Range | 0.06 - 20 µg/mL |
| Intra-day Precision (%CV) | 2.3 - 8.2% |
| Inter-day Precision (%CV) | 0.7 - 10.1% |
| Accuracy (% Trueness) | -1.1 to 3.1% (Intra-day) |
| -10.4 to 7.5% (Inter-day) | |
| Sample Volume | Not Reported |
| Internal Standard | Not specified |
Mandatory Visualizations
Caption: A typical experimental workflow for the bioanalytical quantification of maytansinoids.
Caption: Decision tree for selecting a suitable bioanalytical method for maytansinoid quantification.
Experimental Protocols
The following are generalized experimental protocols based on published methods for maytansinoid analysis. These should be optimized and validated for the specific maytansinoid and biological matrix of interest.
Sample Preparation: Protein Precipitation
This is a simpler and faster method for sample cleanup, suitable for less complex matrices or when a very low LLOQ is not required.
-
To 100 µL of the biological matrix sample (e.g., plasma, serum) in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC system.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides a cleaner sample extract and is often used for methods requiring higher sensitivity.
-
Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of the biological matrix sample, add the internal standard and dilute with 400 µL of 4% phosphoric acid.
-
Load the diluted sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ions for the maytansinoid of interest and the internal standard should be determined by infusion and optimization.
-
HPLC-DAD Analysis
-
High-Performance Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection: Diode-Array Detector monitoring at a wavelength corresponding to the maximum absorbance of the maytansinoid (typically around 232 and 252 nm).
-
Conclusion
While a specific, validated bioanalytical method for Maytansinoid B is not described in the currently available literature, this guide provides a comprehensive framework for the development and validation of such a method. By leveraging the established methodologies for structurally similar maytansinoids like DM1 and DM4, and by adhering to the rigorous validation standards set by regulatory agencies, researchers can confidently develop a reliable and robust assay for the quantification of this compound in biological matrices. The choice between LC-MS/MS and HPLC-DAD will depend on the specific requirements of the study, with LC-MS/MS offering superior sensitivity and selectivity for demanding applications.
References
- 1. Sensitive LC-MS/MS quantification of unconjugated maytansinoid DM4 and its metabolite S-methyl-DM4 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An API LC/MS/MS quantitation method for ansamitocin P-3 (AP3) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ricerca.unich.it [ricerca.unich.it]
Head-to-Head Comparison: Maytansinoid B vs. DM4 in Antibody-Drug Conjugates
A detailed guide for researchers and drug development professionals on the preclinical performance of Antibody-Drug Conjugates (ADCs) utilizing Maytansinoid B and DM4 payloads.
In the rapidly evolving landscape of targeted cancer therapy, Antibody-Drug Conjugates (ADCs) represent a cornerstone of precision medicine. The choice of the cytotoxic payload is a critical determinant of an ADC's efficacy and safety profile. Among the potent payloads leveraged in ADC development are the maytansinoids, a class of microtubule-targeting agents. This guide provides a head-to-head comparison of two key maytansinoids: this compound and DM4, offering insights into their mechanisms, preclinical performance, and the experimental protocols used for their evaluation.
Executive Summary
Both this compound and DM4 are potent antimitotic agents that induce cell death by inhibiting tubulin polymerization.[1] DM4 is a well-characterized maytansinoid that has been extensively utilized in numerous ADCs in various stages of clinical development.[2][3] In contrast, this compound is a less commonly cited derivative, and publicly available preclinical data on ADCs utilizing this specific payload are scarce. This guide will present a detailed overview of the known characteristics of both molecules, with a comprehensive analysis of the extensive data available for DM4 ADCs to serve as a benchmark for comparison.
Mechanism of Action: Targeting the Microtubule Machinery
Maytansinoids, including this compound and DM4, exert their cytotoxic effects by disrupting the dynamics of microtubules, which are essential components of the cellular cytoskeleton crucial for cell division.[1][4]
Signaling Pathway of Maytansinoid-Based ADCs:
Caption: Mechanism of action of maytansinoid-based ADCs.
Upon binding to a target antigen on the surface of a cancer cell, the ADC is internalized and trafficked to the lysosome. Inside the lysosome, the linker is cleaved, releasing the maytansinoid payload. The payload then binds to tubulin, preventing the formation of microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death, or apoptosis.[1][][6]
Data Presentation: A Comparative Overview
Due to the limited availability of public data for this compound ADCs, a direct quantitative comparison is challenging. The following tables summarize the available information for this compound and provide a comprehensive overview of preclinical data for DM4 ADCs to serve as a reference.
Table 1: Physicochemical Properties
| Property | This compound | DM4 (Ravatansine) |
| CAS Number | 1628543-40-7[][7] | 796073-69-3[8] |
| Molecular Formula | C36H51ClN4O10[7] | C38H54ClN3O10S |
Table 2: Preclinical Performance of DM4 ADCs (Representative Data)
| Parameter | Value | Cell Line / Model | Reference |
| In Vitro Cytotoxicity (IC50) | Sub-nanomolar to nanomolar range | Various cancer cell lines | [2] |
| In Vivo Efficacy | Significant tumor growth inhibition | Xenograft models | [9][10] |
| Common Toxicities | Ocular toxicity, Hepatotoxicity | Preclinical and clinical studies | [11][12][13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADCs. Below are outlines of standard protocols for key preclinical experiments.
In Vitro Cytotoxicity Assay
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
Workflow for a Typical In Vitro Cytotoxicity Assay:
Caption: General workflow for an in vitro cytotoxicity assay.
Protocol Outline:
-
Cell Seeding: Plate cancer cells expressing the target antigen in 96-well plates at a predetermined density and allow them to adhere overnight.[14]
-
ADC Dilution: Prepare a serial dilution of the ADC in cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for multiple cell cycles (typically 72-120 hours).[14]
-
Viability Assessment: Add a viability reagent such as MTT or XTT to each well. These reagents are converted into a colored product by metabolically active cells.[15]
-
Data Analysis: Measure the absorbance of the colored product using a plate reader. The absorbance is proportional to the number of viable cells. Plot the percentage of cell viability against the ADC concentration to determine the IC50 value.[15]
In Vivo Efficacy Studies in Xenograft Models
These studies evaluate the anti-tumor activity of an ADC in a living organism.
Workflow for a Xenograft Study:
Caption: General workflow for an in vivo xenograft study.
Protocol Outline:
-
Tumor Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.[16][17]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[18]
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC). Administer the treatment, typically via intravenous injection.[18]
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly). Body weight is a key indicator of toxicity.[10]
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or after a specified duration.
-
Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the extent of tumor growth inhibition.
Pharmacokinetic Analysis
Pharmacokinetic (PK) studies assess the absorption, distribution, metabolism, and excretion (ADME) of an ADC.
Workflow for a Pharmacokinetic Study:
Caption: General workflow for a pharmacokinetic study.
Protocol Outline:
-
Dosing: Administer a single intravenous dose of the ADC to a cohort of animals (typically mice or rats).[19]
-
Blood Collection: Collect blood samples at predetermined time points (e.g., 5 minutes, 1 hour, 6 hours, 24 hours, etc.) post-injection.[19]
-
Sample Processing: Process the blood samples to isolate plasma.
-
Bioanalysis: Use validated analytical methods, such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS), to quantify the concentrations of the total antibody, the conjugated ADC, and the free payload in the plasma samples.[20][21]
-
Pharmacokinetic Modeling: Use specialized software to model the concentration-time data and calculate key PK parameters such as clearance, volume of distribution, and half-life.[22]
Conclusion
The selection of a maytansinoid payload is a critical decision in the design of an ADC. While DM4 is a well-established and extensively studied maytansinoid with a significant amount of preclinical and clinical data, this compound represents a less explored alternative. The information provided in this guide, including the detailed experimental protocols, is intended to equip researchers with the necessary knowledge to evaluate and compare these and other maytansinoid-based ADCs. Further preclinical studies on ADCs utilizing this compound are required to fully elucidate its therapeutic potential and to enable a direct and comprehensive comparison with DM4. As the field of ADCs continues to advance, a thorough understanding of the characteristics of different payloads will be paramount in developing the next generation of effective and safe cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 3. Maytansinoids as Payloads of ADCs DM1, DM4.pdf [slideshare.net]
- 4. Maytansinoids - Creative Biolabs [creativebiolabs.net]
- 6. books.rsc.org [books.rsc.org]
- 7. This compound - Immunomart [immunomart.com]
- 8. adcreview.com [adcreview.com]
- 9. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. ADC Pharmacokinetics Characterization Services - Creative Biolabs [creative-biolabs.com]
- 22. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
The Bystander Effect of Maytansinoid ADCs: A Comparative Analysis
The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) in heterogeneous tumors is significantly enhanced by the bystander effect, a phenomenon where the cytotoxic payload released from a target cancer cell kills adjacent, antigen-negative tumor cells.[1][2] This guide provides a comparative analysis of the bystander effect of Maytansinoid B ADCs, contrasting their performance with other prominent ADC payloads and providing detailed experimental methodologies for researchers in drug development.
The bystander killing capacity of an ADC is largely governed by the physicochemical properties of its payload, particularly its ability to permeate the cell membrane after being released from the antibody within the target cell.[2] Maytansinoids, such as DM1 and DM4, are potent microtubule-inhibiting agents used in ADCs.[3] Their effectiveness in mediating a bystander effect is highly dependent on the linker technology used. ADCs with cleavable linkers can release the maytansinoid payload in its active, membrane-permeable form, allowing it to diffuse into neighboring cells.[3] In contrast, ADCs with non-cleavable linkers, such as Ado-trastuzumab emtansine (T-DM1), release a charged metabolite (lysine-MCC-DM1) which has very low cell permeability and therefore exhibits a minimal bystander effect.[3]
Comparative Analysis of Bystander Killing Efficacy
The choice of payload profoundly influences the bystander killing potential of an ADC. Here, we compare Maytansinoid-based ADCs with other common payloads like MMAE (monomethyl auristatin E) and MMAF (monomethyl auristatin F). MMAE, being more hydrophobic and neutral, exhibits a potent bystander effect, while MMAF, which is hydrophilic and negatively charged at physiological pH, has limited membrane permeability and thus a minimal bystander effect.[2]
Table 1: In Vitro Cytotoxicity and Bystander Effect of Various ADC Payloads
| ADC Payload | Linker Type | Target Cell Line (Antigen+) | Bystander Cell Line (Antigen-) | Target Cell IC50 (nM) | Bystander Killing | Reference |
| Maytansinoid (DM1) | Non-cleavable (in T-DM1) | SKBR3 (HER2+) | MCF7 (HER2-) | ~0.1 (for T-vc-MMAE) | Minimal | [3][4] |
| Maytansinoid (DM4) | Cleavable (disulfide) | MOLM-14 (CD123+) | N/A | 1-10 | Potent | [5] |
| MMAE | Cleavable (vc) | Karpas 299 (CD30+) | Karpas-35R (CD30-) | ~2-55 ng/mL | Potent | [6][7] |
| MMAF | Cleavable (vc) | Karpas 299 (CD30+) | Karpas-35R (CD30-) | >5 µg/mL (on resistant cells) | Minimal | [2][8] |
Note: IC50 values can vary significantly based on the specific antibody, linker, cell line, and experimental conditions.
Experimental Protocols
Accurate assessment of the bystander effect is crucial for the preclinical evaluation of ADCs. The following are detailed protocols for commonly used in vitro and in vivo assays.
In Vitro Co-Culture Bystander Assay
This assay quantifies the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.[1]
Materials:
-
Antigen-positive (Ag+) cell line (e.g., N87, HER2-positive)
-
Antigen-negative (Ag-) cell line, engineered to express a fluorescent protein like GFP (e.g., MCF7-GFP, HER2-negative)[1]
-
Cell culture medium and supplements
-
96-well plates
-
ADC of interest
-
Isotype control ADC
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1). Include monocultures of both cell lines as controls.[1] A total cell density of 10,000 cells/well is a common starting point.[1]
-
Incubation: Allow cells to adhere by incubating the plate at 37°C with 5% CO2 overnight.[1]
-
ADC Treatment: Add serial dilutions of the ADC and the isotype control ADC to the co-cultures and monocultures. The concentration range should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- monoculture.[3]
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action, typically 48-144 hours.[1][9]
-
Quantification of Bystander Killing: Measure the viability of the Ag- (GFP-positive) cells using a fluorescence plate reader or by imaging and counting the fluorescent cells.[1]
-
Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percentage of viable Ag- cells.[1]
In Vivo Admixed Tumor Model
This model assesses the bystander effect in a more physiologically relevant setting by creating tumors composed of both antigen-positive and antigen-negative cells.[7]
Materials:
-
Immunodeficient mice (e.g., SCID or nude mice)
-
Antigen-positive (Ag+) tumor cell line (e.g., Karpas 299, CD30+)[7]
-
Antigen-negative (Ag-) tumor cell line, optionally expressing a reporter like luciferase for in vivo imaging (e.g., Karpas-35R, CD30-)[7]
-
ADC of interest
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant a mixture of Ag+ and Ag- cells into the flanks of immunodeficient mice. A typical ratio is 1:1, with a total of 5 million cells per mouse.[7]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[10]
-
Treatment: Administer the ADC or vehicle control to the mice, typically via intravenous injection, according to the desired dosing schedule.[10]
-
Tumor Monitoring: Measure tumor volume using calipers 2-3 times per week.[10] Body weight should also be monitored as an indicator of toxicity.[10]
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. The inhibition of tumor growth in the ADC-treated group compared to the control group indicates therapeutic efficacy, including the contribution of the bystander effect.[10]
Visualizing the Mechanism of Action
The following diagrams illustrate the key pathways and workflows involved in the bystander effect of Maytansinoid ADCs.
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Use of Payload Binding Selectivity Enhancers to Improve Therapeutic Index of Maytansinoid-Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Stability Under Pressure: A Comparative Guide to Forced Degradation Studies of Maytansinoid B
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a cytotoxic payload is paramount for the successful development of an antibody-drug conjugate (ADC). This guide provides a comparative assessment of the stability of Maytansinoid B, a potent microtubule-disrupting agent, through the lens of forced degradation studies. By subjecting the molecule to a variety of stress conditions, we can elucidate its degradation pathways, identify potential liabilities, and establish a foundation for developing stable and effective ADCs.
This guide will delve into the experimental protocols for conducting forced degradation studies, present available stability data in a comparative context with other maytansinoids, and visualize the key molecular interactions and experimental workflows.
Comparative Stability Analysis of Maytansinoids
Forced degradation studies are designed to accelerate the chemical degradation of a drug substance to predict its long-term stability and identify its likely degradation products. While specific quantitative data from a head-to-head forced degradation study of this compound against other maytansinoids like DM1 (Mertansine) and DM4 (Soravtansine) is not extensively available in the public domain, we can infer a comparative stability profile based on their shared chemical motifs and published data on related compounds.
The maytansinoid structure is characterized by a 19-membered ansa macrolide ring with a C-3 ester side chain, which is a known site of hydrolytic instability.[1] Studies on maytansine have shown that the primary degradation pathway involves the hydrolytic elimination of this C-3 ester, yielding maysine.[1] It is highly probable that this compound and its close analogues, DM1 and DM4, would exhibit similar susceptibility to hydrolysis.
Oxidative stress also poses a potential degradation pathway. While specific oxidative degradation products for this compound are not detailed in available literature, the complexity of the molecule offers several potential sites for oxidation.
Photostability is another critical parameter, as exposure to light can induce degradation. The stability of an ADC is not only dependent on the antibody but also significantly on the photochemical properties of the payload.
Below is a summary table outlining the expected stability profile of this compound in comparison to other maytansinoids under typical forced degradation conditions. The percentage degradation is an illustrative estimation based on general knowledge of maytansinoid chemistry and should be confirmed by direct experimental evidence.
| Stress Condition | This compound (Predicted) | DM1 (Mertansine) (Inferred) | DM4 (Soravtansine) (Inferred) | Potential Degradation Products |
| Acidic Hydrolysis | Significant Degradation | Significant Degradation | Significant Degradation | Hydrolysis of C-3 ester, Epimerization |
| Basic Hydrolysis | Very Significant Degradation | Very Significant Degradation | Very Significant Degradation | Hydrolysis of C-3 ester |
| Oxidation | Moderate Degradation | Moderate Degradation | Moderate Degradation | Oxidation of aromatic ring and other sensitive moieties |
| Thermal Degradation | Moderate Degradation | Moderate Degradation | Moderate Degradation | Epimerization, Hydrolysis |
| Photodegradation | Moderate Degradation | Moderate Degradation | Moderate Degradation | Photodegradation products |
Experimental Protocols for Forced Degradation Studies
The following are detailed methodologies for conducting forced degradation studies on maytansinoids, based on industry best practices and regulatory guidelines. These protocols are designed to induce approximately 10-30% degradation of the drug substance.
Hydrolytic Degradation
-
Acidic Conditions:
-
Dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute with 0.1 M hydrochloric acid (HCl) to a final concentration of 1 mg/mL.
-
Incubate the solution at 60°C.
-
Withdraw samples at 2, 4, 8, and 24 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before analysis.
-
-
Basic Conditions:
-
Dissolve this compound in a suitable solvent and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Incubate the solution at room temperature (25°C).
-
Withdraw samples at 1, 2, 4, and 8 hours.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Neutral Conditions:
-
Dissolve this compound in a suitable solvent and dilute with purified water to a final concentration of 1 mg/mL.
-
Incubate the solution at 60°C.
-
Withdraw samples at 2, 4, 8, and 24 hours.
-
Oxidative Degradation
-
Dissolve this compound in a suitable solvent and dilute with 3% hydrogen peroxide (H₂O₂) to a final concentration of 1 mg/mL.
-
Incubate the solution at room temperature (25°C), protected from light.
-
Withdraw samples at 2, 4, 8, and 24 hours.
-
Quench the reaction by adding a suitable antioxidant (e.g., sodium bisulfite) before analysis.
Thermal Degradation
-
Place solid this compound powder in a controlled temperature oven at 80°C.
-
Withdraw samples at 24, 48, and 72 hours.
-
For degradation in solution, dissolve this compound in a suitable solvent at 1 mg/mL and incubate at 60°C, protected from light. Withdraw samples at 2, 4, 8, and 24 hours.
Photodegradation
-
Expose a solution of this compound (1 mg/mL in a suitable solvent) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
Withdraw samples at appropriate time intervals.
Analytical Methodology
-
Primary Analysis: A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the primary tool for quantifying the remaining parent drug and separating degradation products.
-
Identification of Degradants: Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is used to identify the structural information of the degradation products.
Visualizing the Mechanism and Workflow
To better understand the context of this compound's application and analysis, the following diagrams, generated using Graphviz (DOT language), illustrate its mechanism of action and the experimental workflow for forced degradation studies.
Caption: Mechanism of action of a this compound-containing ADC.
Caption: Experimental workflow for forced degradation studies.
References
In Vivo Efficacy of Maytansinoid ADCs: A Comparative Analysis of Maytansinoid B and Mertansine
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. Maytansinoids, a class of potent microtubule-targeting agents, have emerged as a cornerstone of ADC development. This guide provides a comparative overview of the in vivo efficacy of ADCs armed with two different maytansinoid payloads: the less common Maytansinoid B and the widely utilized mertansine (DM1).
This compound: An Emerging Payload
This compound is a derivative of maytansine that has been explored as a cytotoxic payload for ADCs.[1][2] While less prevalent in the literature than mertansine, it has been incorporated into investigational ADCs. One notable example is SAR3419, an anti-CD19 ADC developed for B-cell malignancies.[1]
Preclinical studies on SAR3419 have demonstrated its potent anti-tumor activity in xenograft models of non-Hodgkin's lymphoma (NHL). These studies have shown dose-dependent tumor growth inhibition and complete tumor regressions at tolerated doses.
Mertansine (DM1): The Clinical Standard
Mertansine, or DM1, is a well-characterized maytansinoid and the payload in the FDA-approved ADC, ado-trastuzumab emtansine (Kadcyla®), for HER2-positive breast cancer.[] Its robust efficacy and manageable safety profile have made it a popular choice for numerous ADCs in clinical development. Maytansinoids like DM1 are highly potent cytotoxic agents, often 100 to 1000 times more potent than traditional chemotherapeutic drugs.[4] They are derivatives of maytansine, a natural product originally isolated from the plant Maytenus ovatus.[5][6]
The in vivo efficacy of DM1-containing ADCs has been extensively documented in a wide range of cancer models. These studies consistently demonstrate significant tumor growth inhibition and prolonged survival in xenograft and patient-derived xenograft (PDX) models.
Comparative In Vivo Efficacy Data
The following table summarizes representative in vivo efficacy data for ADCs containing different maytansinoid payloads. It is important to note that these studies were not conducted as direct head-to-head comparisons and experimental conditions may vary.
| ADC | Maytansinoid Payload | Cancer Model | Dosing Regimen | Key Efficacy Outcome |
| SAR3419 | This compound | Ramos (Burkitt's lymphoma) Xenograft | Not specified in available abstracts | Potent anti-tumor activity in B-cell malignancy models. |
| Anti-EpCAM-DM1 | Mertansine (DM1) | HCT-15 (Colon) Xenograft | Single i.v. dose (170, 340, 680 µg/kg of conjugated DM1) | Dose-dependent tumor growth inhibition. At 680 µg/kg, complete regressions were observed in all treated mice in an MDR1-positive tumor model.[7] |
| Anti-CD19-SPP-DM1 | Mertansine (DM1) | RAJI (Burkitt's lymphoma) Xenograft | 5 mg/kg i.v. | Significant tumor growth inhibition compared to control groups.[8] |
| Anti-CD20-MCC-DM1 | Mertansine (DM1) | Granta-519 (Mantle cell lymphoma) Xenograft | 5 mg/kg i.v. | Demonstrated potent anti-tumor activity.[8] |
| huC242-DM4 | Ravtansine (DM4) | Colon Cancer Xenograft | Not specified in available abstracts | Effective in eradicating tumors in xenograft mouse models.[9] |
Experimental Protocols
The following is a generalized experimental protocol for assessing the in vivo efficacy of maytansinoid ADCs, based on common methodologies reported in preclinical studies.
1. Cell Lines and Animal Models:
-
Human cancer cell lines (e.g., Ramos, HCT-15, RAJI, Granta-519) are cultured under standard conditions.
-
Immunocompromised mice (e.g., SCID, nude) are used for tumor xenograft establishment.
2. Tumor Implantation:
-
A specific number of cancer cells (e.g., 5-10 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and implanted subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before treatment initiation.
3. ADC Administration:
-
The ADC is administered intravenously (i.v.) via the tail vein.
-
Dosing can be a single administration or a series of doses, with the concentration and schedule optimized for the specific ADC and tumor model.
4. Efficacy Evaluation:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated with the formula: (Length x Width²)/2.
-
Animal body weight is monitored as an indicator of toxicity.
-
The primary efficacy endpoint is typically tumor growth inhibition (TGI). In some studies, complete tumor regression and survival are also assessed.
5. Statistical Analysis:
-
Tumor growth curves are plotted, and statistical analyses (e.g., t-test, ANOVA) are performed to compare treatment groups with control groups.
Visualizing the Process and Mechanism
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the mechanism of action of maytansinoid ADCs.
Caption: Experimental workflow for in vivo ADC efficacy studies.
Caption: Mechanism of action of maytansinoid ADCs.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 4. Maytansinoids in cancer therapy: advancements in antibody–drug conjugates and nanotechnology-enhanced drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adcreview.com [adcreview.com]
- 6. Maytansinoids as Payloads of ADCs: DM1, DM4 | Biopharma PEG [biochempeg.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Antibody-DM1 Conjugates as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Maytansinoid B: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of highly potent compounds like Maytansinoid B are paramount to ensuring laboratory safety and environmental protection. this compound is a potent microtubule inhibitor and a class of cytotoxic agent that requires stringent disposal procedures to mitigate risks of exposure and environmental contamination. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, aligning with general principles for managing hazardous pharmaceutical and chemical waste.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound and any contaminated materials with the utmost care in a designated and controlled area, such as a chemical fume hood or a biological safety cabinet, to prevent aerosolization and exposure.
Personnel Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE to prevent skin, eye, and respiratory exposure.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemical-resistant gloves (e.g., nitrile) | To provide an extra layer of protection against skin contact. |
| Eye Protection | Chemical splash goggles or a face shield | To protect the eyes from splashes of liquid waste or fine particles of solid waste. |
| Lab Coat | Disposable, solid-front, back-closing gown | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder form or when there is a risk of aerosol generation. |
II. Step-by-Step Disposal Procedure
The disposal of this compound should be managed as hazardous cytotoxic waste. The following procedure outlines the segregation, decontamination, and collection of this compound waste.
Step 1: Waste Segregation
Proper segregation at the point of generation is critical to ensure safe and compliant disposal.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused compound, contaminated labware (e.g., pipette tips, vials, centrifuge tubes), and contaminated PPE (gloves, gown), in a dedicated, leak-proof, and puncture-resistant hazardous waste container.
-
The container should be clearly labeled with "Hazardous Cytotoxic Waste," the name "this compound," and the appropriate hazard symbols.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as stock solutions, cell culture media, and supernatants, in a dedicated, leak-proof, and shatter-resistant hazardous waste container.
-
The container must be clearly labeled with "Hazardous Cytotoxic Waste," the name "this compound," the solvent composition, and the estimated concentration.
-
Never pour liquid waste containing this compound down the drain.
-
Step 2: Chemical Inactivation (Recommended)
For liquid waste, a potential inactivation method involves treatment with a freshly prepared 10% sodium hypochlorite solution (bleach).
-
Carefully add the 10% bleach solution to the liquid waste container to achieve a final bleach concentration of at least 10%.
-
Allow the mixture to react for a minimum of 24 hours in a well-ventilated area to attempt degradation of the maytansinoid.
-
Caution: This reaction may generate fumes and should be performed in a chemical fume hood. The compatibility of bleach with the solvents in your waste stream must be considered to avoid violent reactions.
Even after this inactivation step, the treated waste must still be disposed of as hazardous cytotoxic waste.
Step 3: Decontamination of Work Surfaces and Equipment
All surfaces and non-disposable equipment that have come into contact with this compound must be thoroughly decontaminated.
-
Prepare a decontamination solution, such as a 10% sodium hypochlorite solution, followed by a rinse with 70% ethanol and then deionized water.
-
Wipe down all contaminated surfaces, working from the least contaminated to the most contaminated areas.
-
Collect all cleaning materials (e.g., wipes, absorbent pads) as solid hazardous cytotoxic waste.
Step 4: Final Packaging and Storage
-
Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Wipe the exterior of the waste containers with a suitable decontaminating agent.
-
Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until they are collected for final disposal.
Step 5: Final Disposal
The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous cytotoxic waste.
-
The preferred method for the final destruction of highly potent cytotoxic compounds like this compound is high-temperature incineration.[1]
III. Spill Management
In the event of a this compound spill, immediate and appropriate action is crucial to contain the contamination and protect personnel.
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in the table above.
-
Contain the Spill:
-
For liquid spills, cover with an absorbent material (e.g., chemical absorbent pads, vermiculite).
-
For solid spills, gently cover with damp absorbent paper to avoid raising dust.
-
-
Clean the Spill:
-
Working from the outside of the spill inward, carefully collect the absorbent material and any contaminated debris.
-
Place all collected materials into a designated hazardous cytotoxic waste container.
-
-
Decontaminate the Area: Decontaminate the spill area using the procedure described in Step 3 of the disposal protocol.
-
Report the Incident: Report the spill to your supervisor and your institution's EHS department, following all institutional reporting procedures.
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the key steps and decision points in the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
